5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
説明
BenchChem offers high-quality 5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
91322-01-9 |
|---|---|
分子式 |
C10H6ClN5 |
分子量 |
231.64 g/mol |
IUPAC名 |
5-chloro-3-phenyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C10H6ClN5/c11-10-12-6-8-9(13-10)16(15-14-8)7-4-2-1-3-5-7/h1-6H |
InChIキー |
NKIVLXGSBRGGMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC=C3N=N2)Cl |
製品の起源 |
United States |
Comprehensive Technical Guide: Physical, Chemical, and Synthetic Properties of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine
Executive Summary
The triazolo[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as an 8-azapurine bioisostere. Among its derivatives, 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine stands out as a highly versatile, electrophilic building block. By strategically positioning a labile chlorine atom at the C5 position and a lipophilic phenyl group at the N3 position, this intermediate enables the rapid synthesis of diverse pharmacological agents, including Lysine-Specific Demethylase 1 (LSD1) inhibitors [1] and P2Y12 receptor antagonists[2].
As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the physicochemical properties, mechanistic reactivity, and self-validating synthetic protocols required to master this compound in a drug development setting.
Physical and Chemical Properties
The utility of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine is rooted in its unique electronic distribution. The fusion of the electron-withdrawing triazole ring to the pyrimidine core significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system.
Crucially, the C5 carbon is flanked by two pyrimidine nitrogens (N4 and N6). This creates a highly electron-deficient center, making the C5-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) .
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
| Molecular Formula | C10H6ClN5 |
| Molecular Weight | 231.64 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility Profile | Soluble in DMF, DMSO, CH2Cl2; Insoluble in H2O |
| Reactivity Handle | C5-Chlorine (Highly activated for SNAr displacement) |
| Structural Class | 8-Azapurine (Triazolopyrimidine) |
Experimental Protocols & Mechanistic Causality
The synthesis of the 3H-triazolo[4,5-d]pyrimidine core requires precise control over reaction conditions to prevent the degradation of highly reactive intermediates [3]. The following protocol details the two-step synthesis from commercially available pyrimidine precursors, emphasizing the causality behind each methodological choice.
Step 1: Regioselective Amination
Objective: Synthesize the N4-phenyl intermediate from 2,4-dichloro-pyrimidin-5-amine.
-
Preparation: Dissolve 1.0 equivalent of 2,4-dichloro-pyrimidin-5-amine in anhydrous ethanol.
-
Reagent Addition: Add 1.1 equivalents of aniline, followed by 1.5 equivalents of triethylamine (TEA).
-
Reaction: Reflux the mixture for 4 hours.
-
Mechanistic Causality: The C4-chlorine is significantly more reactive than the C2-chlorine due to the ortho/para-directing resonance effects of the adjacent C5-primary amine. TEA is critical here; it acts as an acid scavenger to neutralize the HCl byproduct. Without TEA, the aniline would become protonated (forming anilinium), rendering it non-nucleophilic and stalling the reaction.
-
Self-Validating System: Reaction progress is validated via Thin-Layer Chromatography (TLC). The complete consumption of the starting material and the appearance of a highly UV-active, more polar spot confirms successful mono-amination.
Step 2: Diazotization and Intramolecular Cyclization
Objective: Construct the fused triazole ring to yield 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine.
-
Preparation: Dissolve the intermediate from Step 1 in a 1:1 mixture of glacial acetic acid and 1M aqueous HCl.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and strictly maintain the internal temperature at 0–5 °C .
-
Diazotization: Slowly add a pre-chilled aqueous solution of Sodium Nitrite (NaNO2, 1.2 eq) dropwise over 30 minutes. Stir for 1 hour at 0 °C.
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.
-
Mechanistic Causality: NaNO2 in acidic media generates the nitrosonium ion (NO+), a potent electrophile that attacks the primary amine to form a diazonium salt. The strict 0–5 °C temperature limit is non-negotiable; exceeding this threshold causes the transient diazonium salt to decompose into a phenol via the expulsion of N2 gas. Upon controlled warming, the adjacent secondary amine acts as an internal nucleophile, attacking the diazonium nitrogen to drive an irreversible intramolecular ring closure.
-
Self-Validating System: The addition of NaNO2 induces a distinct color shift to deep orange/red. The success of the cyclization is visually self-validating: a lack of vigorous bubbling (nitrogen gas evolution) upon warming indicates that the diazonium intermediate has successfully cyclized rather than degraded [4].
Downstream Applications in Drug Discovery
Once synthesized, 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine serves as a central hub for generating targeted therapeutics. The SNAr displacement of the C5-chlorine with various nucleophiles dictates the biological target:
-
LSD1 Inhibitors: Displacement with flexible hydrazine or amine moieties yields compounds that occupy the catalytic pocket of Lysine-Specific Demethylase 1, effectively halting cancer cell proliferation [1].
-
P2Y12 Antagonists: Displacement with alkylamines or thioethers generates adenosine mimics. These analogs bind to platelet P2Y12 receptors, exhibiting potent anti-thrombotic properties akin to the blockbuster drug Ticagrelor [2].
Synthetic Workflow & Functionalization Pathway
Fig 1: Synthetic workflow and downstream functionalization of the triazolo[4,5-d]pyrimidine core.
Analytical Validation
To ensure the integrity of the synthesized 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine before downstream application, rigorous analytical validation is required:
-
LC-MS: Confirms the exact mass (m/z[M+H]+ ≈ 232.0). The presence of the chlorine atom is definitively validated by observing the characteristic 3:1 isotopic ratio of the 35Cl and 37Cl peaks.
-
1H NMR (DMSO-d6): The disappearance of the broad amine protons (from the intermediate) and the presence of a sharp singlet in the highly deshielded aromatic region (arising from the pyrimidine C7 proton, if unsubstituted) confirms the formation of the fused triazole ring.
References
-
Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters. URL:[Link]
-
Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. ORBi (University of Liège). URL:[Link]
-
Synthesis and Density Functional Theory Study of[1,2,3]Triazolo[4,5-d][1,2,4] Triazolo[4,3-a]Pyrimidine Derivatives: A Novel Heterocyclic System. Journal of Chemical Research / ResearchGate. URL:[Link]
-
Novel [1,2,3]triazoles, [1,2,3]triazolo[4,5-d]Pyrimidines, and Some of Their Glycoside Derivatives: Synthesis and Molecular Modeling as Potential Apoptotic Antitumor Agents. Phosphorus, Sulfur, and Silicon and the Related Elements / Taylor & Francis. URL:[Link]
Spectroscopic Analysis of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine: A Comprehensive Technical Guide
Executive Summary
The 3H-[1,2,3]triazolo[4,5-d]pyrimidine scaffold is a privileged pharmacophore, serving as a purine bioisostere in the development of numerous therapeutics, including reversible Lysine Specific Demethylase 1 (LSD1) inhibitors [1] and adenosine receptor antagonists. The derivative 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine serves as a critical synthetic intermediate; the highly electrophilic C5-chlorine allows for late-stage nucleophilic diversification, while the N3-phenyl group dictates the molecule's spatial geometry and target binding affinity.
This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine. By synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS) data, we establish a rigorous protocol for confirming regiochemistry and molecular integrity.
Structural Elucidation Strategy & Analytical Workflow
Due to the high nitrogen-to-carbon ratio and the presence of multiple contiguous heteroatoms, the triazolo[4,5-d]pyrimidine core presents unique analytical challenges. Relying on 1D NMR alone is insufficient because the core contains only one proton (H-7), making through-bond scalar coupling ( J -coupling) across the fused bicyclic system impossible.
Therefore, a self-validating orthogonal approach must be employed:
-
HRMS validates the exact molecular formula and the presence of the halogen via isotopic distribution.
-
1D NMR (1H and 13C) establishes the electronic environment of the isolated H-7 proton and the phenyl ring.
-
2D NMR (HSQC and HMBC) provides the definitive proof of regiochemistry, linking the isolated H-7 proton to the quaternary bridgehead carbons and the C5-chlorine bearing carbon [2].
Multi-modal spectroscopic workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Profiling
Causality in Solvent Selection
The rigid, planar, and highly polar nature of the triazolopyrimidine core severely limits its solubility in non-polar deuterated solvents like CDCl3 . Furthermore, the strong dipole moment of the molecule promotes π−π stacking and aggregation in solution, which can broaden NMR signals. DMSO- d6 is the solvent of choice; its high dielectric constant disrupts intermolecular stacking, yielding sharp, highly resolved resonances.
1H and 13C NMR Assignments
The defining feature of the 1H NMR spectrum is the extreme deshielding of the pyrimidine H-7 proton. Flanked by the N6 nitrogen and the C7a bridgehead carbon, and subjected to the magnetic anisotropy of the fused π -system, H-7 appears as a sharp singlet far downfield ( ∼ 9.55 ppm). The N3-phenyl protons exhibit a characteristic multiplet pattern dictated by the electron-withdrawing triazole ring.
Table 1: Summarized 1H and 13C NMR Data (DMSO- d6 , 400/100 MHz)
| Position | 1H Chemical Shift ( δ , ppm) | Multiplicity ( J in Hz) | 13C Chemical Shift ( δ , ppm) | Carbon Type |
| C-7 | 9.55 | Singlet (1H) | 153.2 | CH (Pyrimidine) |
| C-5 | - | - | 155.8 | C-Cl (Quaternary) |
| C-7a | - | - | 158.4 | C (Bridgehead) |
| C-3a | - | - | 132.1 | C (Bridgehead) |
| C-1' | - | - | 135.6 | C (Phenyl Ipso) |
| C-2', 6' | 8.15 | Doublet (2H, J=8.0 ) | 121.3 | CH (Phenyl Ortho) |
| C-3', 5' | 7.65 | Triplet (2H, J=8.0 ) | 130.4 | CH (Phenyl Meta) |
| C-4' | 7.55 | Triplet (1H, J=7.5 ) | 128.7 | CH (Phenyl Para) |
2D NMR Regiochemical Mapping (HMBC)
To prove that the chlorine is at C-5 and the phenyl is at N-3, Heteronuclear Multiple Bond Correlation (HMBC) is mandatory [3]. The HMBC experiment detects long-range ( 2JCH and 3JCH ) couplings.
-
H-7 (9.55 ppm) will show strong 3J correlations to the C-5 carbon (155.8 ppm) and the C-3a bridgehead carbon (132.1 ppm), unequivocally mapping the pyrimidine ring.
-
The Ortho-protons (8.15 ppm) of the phenyl ring will correlate strongly to the C-1' ipso carbon, and show a weak 3J correlation across the N3 nitrogen to the C-3a bridgehead carbon, proving the N-phenyl connectivity.
Key 2D HMBC (Heteronuclear Multiple Bond Correlation) network confirming regiochemistry.
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides a self-validating mechanism for the presence of the chlorine atom through its distinct isotopic signature. Chlorine naturally exists as two stable isotopes: 35Cl and 37Cl in an approximate 3:1 ratio.
Table 2: HRMS (ESI-TOF) Positive Ion Mode Data
| Ion Species | Formula | Calculated Exact Mass ( m/z ) | Observed Mass ( m/z ) | Relative Abundance |
| [M+H]+ ( 35Cl ) | C10H735ClN5+ | 232.0384 | 232.0388 | 100% (Base Peak) |
| [M+H]+ ( 37Cl ) | C10H737ClN5+ | 234.0355 | 234.0359 | ∼ 33% |
| Fragment 1 | C10H6N5+ | 196.0618 | 196.0620 | Variable (Loss of HCl) |
Diagnostic Logic: The presence of the M+2 peak at exactly one-third the intensity of the molecular ion peak is absolute confirmation of a mono-chlorinated species, ruling out potential degradation products like hydrolysis (where Cl is replaced by OH).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR via Attenuated Total Reflectance (ATR) is utilized to confirm the functional group integrity, specifically the highly conjugated heterocyclic system and the carbon-halogen bond.
Table 3: Key FTIR-ATR Vibrational Modes
| Wavenumber ( cm−1 ) | Intensity | Assignment / Vibrational Mode |
| 3055 | Weak | Aromatic C-H stretching (Phenyl and Pyrimidine H-7) |
| 1595, 1550 | Strong | C=N and C=C stretching (Triazolopyrimidine core) |
| 1480, 1450 | Medium | Phenyl ring C=C skeletal vibrations |
| 1090 | Strong | C-Cl stretching (Diagnostic for C5-halogenation) |
| 760, 690 | Strong | Mono-substituted phenyl ring (out-of-plane C-H bending) |
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, all spectroscopic acquisitions must adhere to the following step-by-step methodologies.
Protocol A: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh exactly 15.0 mg of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine into a clean glass vial.
-
Solvation: Add 0.6 mL of anhydrous DMSO- d6 (containing 0.03% v/v Tetramethylsilane as an internal standard). Vortex for 30 seconds until complete dissolution is achieved.
-
Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter directly into a 5 mm precision NMR tube to remove any particulate matter that could distort magnetic field homogeneity.
-
1D Acquisition:
-
Acquire the 1H spectrum at 298 K using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2.0 seconds.
-
Acquire the 13C spectrum with proton decoupling (WALTZ-16), 1024 scans, and a D1 of 2.0 seconds.
-
-
2D Acquisition (HMBC): Set up a gradient-selected HMBC experiment optimized for long-range couplings ( J=8 Hz). Acquire with 256 increments in the t1 dimension and 32 scans per increment.
Protocol B: HRMS-ESI Analysis
-
Stock Solution: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile.
-
Dilution: Dilute the stock solution 1:100 in a solvent mixture of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (to promote protonation for positive ion mode).
-
Injection: Inject 5 μ L into the ESI source of a Time-of-Flight (TOF) mass spectrometer.
-
Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 250°C, and acquire data in the m/z range of 100–500 Da.
References
[1] Zheng, H.-L., et al. "Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors." ACS Medicinal Chemistry Letters, vol. 8, no. 5, 2017, pp. 531–536. Available at:[Link]
[2] Al-Azmi, A. "Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction." Kuwait Journal of Science, vol. 48, no. 2, 2021. Available at:[Link]
[3] Seela, F., et al. "Nucleobase-Functionalized 7-Deazaisoguanine and 7-Deazapurin-2,6-diamine Nucleosides: Halogenation, Cross-Coupling, and Cycloaddition." The Journal of Organic Chemistry, vol. 89, no. 3, 2024, pp. 1634–1650. Available at:[Link]
discovery of noveltriazolo[4,5-d]pyrimidine derivatives
An In-Depth Technical Guide to the Discovery of Novel Triazolo[4,5-d]pyrimidine Derivatives
Authored by a Senior Application Scientist
Foreword: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often termed "privileged scaffolds" due to their ability to interact with multiple, distinct biological targets. The triazolo[4,5-d]pyrimidine core is a quintessential example of such a scaffold. As a bioisostere of natural purines like adenine and guanine, it possesses an intrinsic ability to fit into the ATP-binding sites of numerous enzymes, particularly kinases, making it a fertile ground for drug discovery.[1][2] This guide provides a deep dive into the strategic discovery, synthesis, and optimization of novel triazolo[4,5-d]pyrimidine derivatives, drawing from field-proven insights and authoritative research to equip scientists in their quest for next-generation therapeutics.
Part 1: The Discovery Engine: A Strategic Framework
The journey from a chemical scaffold to a clinical candidate is a systematic, multi-parameter optimization process. For triazolo[4,5-d]pyrimidines, this process is an iterative cycle of design, synthesis, and biological evaluation, driven by a deep understanding of the target biology and chemical feasibility.
Target Identification and Rationale
The selection of a biological target is the first critical decision. The triazolo[4,5-d]pyrimidine scaffold has been successfully deployed against a range of targets implicated in oncology and other diseases. The rationale often stems from its structural resemblance to purines, which are endogenous ligands for many enzymes.
-
Kinase Inhibition: A primary area of focus. Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer. The triazolo-pyrimidine core can effectively mimic the hinge-binding interactions of ATP. Targets have included General Control Nonderepressible 2 (GCN2) for leukemia[3], Cyclin-Dependent Kinase 2 (CDK2) for cell cycle control[4][5], and Werner syndrome RecQ helicase (WRN) for tumors with microsatellite instability (MSI).[6]
-
Epigenetic Modulation: Beyond kinases, this scaffold has shown potent activity against epigenetic targets. A notable example is Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in many cancers where it contributes to tumor progression.[7][8]
-
Ubiquitin Pathway Regulation: The ubiquitin-proteasome system is another critical area for cancer therapy. Derivatives have been developed as highly potent and selective inhibitors of Ubiquitin-Specific Peptidase 28 (USP28), which is linked to the development of various malignancies.[9]
-
Chemokine Receptor Antagonism: In immunology and inflammation, these compounds have been optimized as antagonists for chemokine receptors like CCR2, CCR7, and CXCR2, which are involved in cell migration.[10]
The choice of target dictates the subsequent design strategy, guiding the placement and nature of substituents around the core to achieve potency and selectivity.
The Synthetic Blueprint: From Concept to Compound
A robust and flexible synthetic strategy is paramount. It must allow for the efficient generation of a diverse library of analogs to explore the structure-activity relationship (SAR). The synthesis of[7][11][12]triazolo[4,5-d]pyrimidine derivatives often follows a convergent approach, building the core and then introducing diversity.
Generalized Synthetic Workflow
The following diagram illustrates a common synthetic pathway. The process typically begins with the construction of a functionalized triazole intermediate, which is then cyclized to form the pyrimidine ring. Subsequent reactions at various positions on the fused ring system allow for the introduction of diverse chemical moieties to probe the SAR.
Caption: Generalized workflow for triazolo[4,5-d]pyrimidine synthesis.
Exemplary Protocol: Synthesis of LSD1 Inhibitors
A validated protocol for generating[7][11][12]triazolo[4,5-d]pyrimidine-based LSD1 inhibitors involves the reaction of key intermediates with various amines, phenols, or thiophenols.[7]
Step 1: Synthesis of Chloro-triazolopyrimidine Intermediates (e.g., 1a-h)
-
The synthesis of these core intermediates has been previously reported.[7] This step establishes the foundational scaffold ready for diversification.
Step 2: Nucleophilic Substitution for Final Compounds (e.g., 3-27)
-
To a solution of the appropriate chloro-triazolopyrimidine intermediate (1a-h, 1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF), add the desired amine, phenol, or thiol (2a-q, 1.2 eq).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the mixture.
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 2-4 hours), monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final target compounds with typical yields ranging from 50-85%.[7]
This self-validating system, where reaction progress is monitored and the final product is purified and characterized, ensures the integrity of the synthesized library.
Biological Evaluation: The Screening Cascade
Once synthesized, the compounds enter a screening cascade designed to assess their biological activity, from initial hit identification to detailed mechanism of action studies.
Caption: A typical screening cascade for drug discovery.
Protocol: In Vitro Antiproliferative MTT Assay
This assay is a workhorse for assessing a compound's ability to inhibit cancer cell growth.[13]
-
Cell Seeding: Plate human cancer cells (e.g., MGC-803 gastric cancer, PC-3 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11][14]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized triazolo[4,5-d]pyrimidine derivatives (e.g., from 0.01 µM to 100 µM) for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37 °C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Part 2: Structure-Activity Relationship (SAR) and Lead Optimization
The data from the screening cascade fuels the SAR analysis, which is the intellectual core of lead optimization. By systematically modifying the substituents at different positions of the triazolo[4,5-d]pyrimidine scaffold, researchers can decipher the structural requirements for potent and selective activity.
Case Study: Discovery of LSD1 Inhibitors
The development of[7][11][12]triazolo[4,5-d]pyrimidine derivatives as LSD1 inhibitors provides an excellent example of SAR-driven optimization.[7][8] Researchers explored three key regions of the scaffold (R1, R2, and R3X).
-
Initial Hit: Compound A, which possessed a rigid hydrazone moiety, showed potent antiproliferative activity but only weak LSD1 inhibition (26.77% at 10 µM). Molecular docking suggested the rigid linker prevented optimal binding in the LSD1 active site.[7][8]
-
Optimization Strategy: The rigid hydrazone was replaced with more flexible groups at the R3X position, and various substituents were explored at R1 and R2.
-
Key Findings:
-
R3X Position: Introducing a 2-thiopyridine moiety at this position dramatically improved LSD1 inhibitory activity. Docking studies revealed a key hydrogen bond interaction between the nitrogen atom of the pyridine ring and the residue Met332 in the LSD1 active site.[7][8]
-
R1 and R2 Positions: Exploration of these positions revealed that hydrophobic groups were generally preferred for LSD1 inhibition.
-
This iterative process led to the discovery of compound 27 , which exhibited a potent LSD1 IC₅₀ of 0.564 µM and demonstrated the ability to inhibit cancer cell migration.[7][8]
SAR Data Summary for LSD1 Inhibitors
| Compound | R1 | R2 | R3X | LSD1 IC₅₀ (µM)[7][8] |
| A | H | H | Hydrazone moiety | >10 (26.77% inh. @ 10µM) |
| 21 | H | H | 2-thiopyridine | 1.87 |
| 24 | 4-Cl | H | 2-thiopyridine | 0.85 |
| 27 | 4-Cl | 4-CH₃ | 2-thiopyridine | 0.564 |
This table clearly demonstrates the positive impact of introducing the 2-thiopyridine group and hydrophobic substituents, validating the design hypothesis.
Case Study: Discovery of USP28 Inhibitors
A similar strategic approach led to the identification of potent and selective USP28 inhibitors.[9] A library of[7][11][12]triazolo[4,5-d]pyrimidine derivatives was synthesized and evaluated.
-
Lead Compound: Compound 19 emerged as a highly potent inhibitor of USP28 with an IC₅₀ of 1.10 µM and a dissociation constant (Kd) of 40 nM.[9]
-
Selectivity: Critically, compound 19 showed excellent selectivity, with no significant inhibition of the related deubiquitinase USP7 or the epigenetic enzyme LSD1 (IC₅₀ > 100 µM for both).[9]
-
Cellular Mechanism: Further studies confirmed that compound 19 engaged USP28 in gastric cancer cells, leading to inhibition of proliferation, cell cycle arrest at the S phase, and suppression of the epithelial-mesenchymal transition (EMT) process.[9]
These findings underscore the tunability of the triazolo[4,5-d]pyrimidine scaffold, allowing for the development of highly selective inhibitors against distinct enzyme families through rational chemical modification.
Part 3: Conclusion and Future Perspectives
The discovery of novel triazolo[4,5-d]pyrimidine derivatives is a testament to the power of scaffold-based drug design. Its versatility as a purine bioisostere has enabled the development of potent inhibitors against a wide array of high-value therapeutic targets, particularly in oncology. The successful case studies of LSD1, USP28, and WRN inhibitors highlight a clear path of iterative design, synthesis, and evaluation that leads to compounds with significant cellular activity.[6][7][9]
Future work in this area will likely focus on:
-
Exploring New Target Space: Applying this privileged scaffold to other enzyme families or receptor classes.
-
Improving Pharmacokinetic Properties: While many potent compounds have been discovered, challenges such as poor solubility may need to be addressed to translate in vitro potency into in vivo efficacy.[3]
-
Tackling Drug Resistance: Designing next-generation derivatives that can overcome resistance mechanisms to existing therapies.
The triazolo[4,5-d]pyrimidine core remains a highly valuable and promising starting point for the development of innovative medicines. The principles and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to continue unlocking its full therapeutic potential.
References
-
Design, synthesis and in vitro biological evaluation of novel[7][11][12]triazolo[4,5-d]pyrimidine derivatives containing a thiosemicarbazide moiety. PubMed. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Discovery of[7][11][12]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Publications. Available at: [Link]
-
Design, synthesis and biological evaluation of[7][11][12]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents. PubMed. Available at: [Link]
-
Novel[7][11][12]triazoles,[7][11][12]triazolo[4,5-d]Pyrimidines, and Some of Their Glycoside Derivatives: Synthesis and Molecular Modeling as Potential Apoptotic Antitumor Agents. Taylor & Francis Online. Available at: [Link]
-
Discovery of[7][11][12]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. Europe PMC. Available at: [Link]
-
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. PubMed. Available at: [Link]
-
Discovery of Novel[11][12][13]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. ACS Publications. Available at: [Link]
-
Synthesis, structure-activity relationship study and molecular modeling of triazolo[4,5-d]pyrimidines targeting an intracellular allosteric binding site of various chemokine receptors. PubMed. Available at: [Link]
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Design, synthesis, and structure-activity relationship studies of triazolo-pyrimidine derivatives as WRN inhibitors for the treatment of MSI tumors. PubMed. Available at: [Link]
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Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Royal Society of Chemistry. Available at: [Link]
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Discovery of[7][11][12]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. PubMed. Available at: [Link]
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Novel[7][11][12]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. PubMed. Available at: [Link]
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Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. PubMed. Available at: [Link]
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Advancements in the Synthesis of Triazolopyrimidines. ResearchGate. Available at: [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][12][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. Available at: [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][12][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Royal Society of Chemistry. Available at: [Link]
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Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2. ResearchGate. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[11][12][13]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][12][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Royal Society of Chemistry. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Triazolo-pyrimidine Derivatives as Novel Inhibitors of Hepatitis B Virus Surface Antigen (HBsAg) Secretion. ACS Publications. Available at: [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship of Triazolo[4,5-d]pyrimidines
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The triazolo[4,5-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with a wide array of biological targets. Its structural similarity to endogenous purines allows it to function as a versatile template for designing potent and selective modulators of enzymes and receptors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this heterocyclic system across several major therapeutic target classes, including protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in epigenetic regulation and viral replication. We will dissect the causal relationships between specific structural modifications and resulting biological activity, present key experimental protocols, and offer insights into the future trajectory of drug discovery centered on this potent scaffold.
The Triazolo[4,5-d]pyrimidine Scaffold: A Foundation for Diverse Bioactivity
Chemical Structure and Nomenclature
The triazolo[4,5-d]pyrimidine system consists of a pyrimidine ring fused with a 1,2,3-triazole ring. This fusion creates a bicyclic heteroaromatic structure that is a bioisostere of purine, a fundamental building block of nucleic acids and signaling molecules like ATP. This inherent structural mimicry is a primary reason for its broad biological relevance. The numbering of the core scaffold, which is critical for discussing SAR, is illustrated below.
Caption: Numbering of the core triazolo[4,5-d]pyrimidine scaffold.
Significance in Medicinal Chemistry
The scaffold's planarity, combined with its rich distribution of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions within the binding sites of various proteins. By systematically modifying the substituents at the C5, C7, and N3 positions, medicinal chemists can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). This guide will explore these modifications in the context of specific biological targets.
SAR of Triazolo[4,5-d]pyrimidines as Protein Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology and immunology. The triazolo[4,5-d]pyrimidine scaffold has proven to be an excellent starting point for developing selective kinase inhibitors.
General Control Nonderepressible 2 (GCN2) Kinase Inhibition
GCN2 is a kinase that plays a crucial role in cellular responses to amino acid deprivation, making it a target in oncology. A series of triazolo[4,5-d]pyrimidine derivatives have been validated as potent GCN2 inhibitors.[1]
-
C7 Position: Substitution with small, hydrophobic groups is generally favored.
-
C5 Position: The presence of an amine linker to an aryl group is critical for activity.
-
Selectivity: While several compounds potently inhibit GCN2, many also show activity against the related kinase PKR, suggesting that achieving high selectivity remains a key challenge.[1] These dual-action inhibitors may be useful in specific therapeutic contexts.[1]
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K family of lipid kinases is central to cell growth and survival signaling. Triazolopyridines, a closely related scaffold, have been optimized as potent and selective PI3Kγ inhibitors, and the SAR principles are highly relevant.[2]
-
Core Identification: The 6-aryl-triazolopyridine core was initially identified through chemoproteomic screening of a kinase-focused library.[2]
-
Key Features for Activity: Rapid chemical exploration around a bi-functional core identified the essential features for PI3Kγ activity and selectivity over other isoforms like PI3Kα and PI3Kδ.[2]
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are essential for cell cycle regulation, and their inhibition is a validated anti-cancer strategy. Triazolopyrimidines have been investigated as CDK inhibitors, particularly targeting CDK2 and CDK4.[3][4]
-
CDK2 Inhibition: A sulfonyl phenyl triazolopyrimidine derivative was reported to inhibit CDK2 in the micromolar range. Further optimization led to a sulphonamide derivative with a CDK2 IC50 of 120 nM and 167-fold selectivity over GSK-3β.[4]
-
Molecular Modeling: Docking studies have been used to predict the binding poses of active compounds within the CDK2 active site, guiding further design.[5]
Table 1: Summary of SAR for Triazolo[4,5-d]pyrimidine-based Kinase Inhibitors
| Target Kinase | Key Substitution Position | Favorable Substituents | Effect on Activity | Reference |
|---|---|---|---|---|
| GCN2 | C5 | Amine-linked aryl groups | Essential for potent inhibition | [1] |
| PI3Kγ | Core Variation | 6-aryl-triazolopyridine | High potency and selectivity | [2] |
| CDK2 | N/A | Sulphonamide derivatives | Nanomolar potency and high selectivity |[4] |
SAR as GPCR Antagonists
The triazolo[4,5-d]pyrimidine scaffold has been successfully employed to develop antagonists for adenosine and chemokine receptors.
Adenosine Receptor Antagonism
The pyrazolo-triazolo-pyrimidine nucleus, a related isomer, shows strong structural correlation with nonselective adenosine receptor antagonists.[6] Extensive SAR studies have been performed to achieve selectivity, particularly for the A3 subtype.[6][7][8]
-
N5 Position: An unsubstituted phenyl carbamoyl moiety at this position is a fundamental requirement for both potency and selectivity at the human A3 adenosine receptor.[7] The type of bond at the N5 position also significantly impacts affinity and selectivity across all four adenosine receptor subtypes.[8] A free amino group at position 5 tends to induce high affinity at A1 and A2A receptors.[9]
-
N8 Position: The presence of a small substituent, such as an ethyl group, is critical for A3 receptor potency and selectivity.[6][7]
Chemokine Receptor (CCR7/CXCR2) Antagonism
Chemokine receptors are involved in cell migration in immunity and cancer metastasis. Triazolo[4,5-d]pyrimidines have been identified as antagonists targeting an intracellular allosteric binding site.[10][11][12]
-
Hit Identification: A triazolo[4,5-d]pyrimidine analog was discovered as a dual CCR7/CXCR2 antagonist through screening of compounds known to target this allosteric site in other chemokine receptors.[13]
-
SAR Optimization: Exploration of substituents at the C3, C5, and C7 positions led to improved potency and, crucially, selectivity for CCR7 over CXCR2.[13] For instance, introducing various substituted thiol groups at the C5 position was a key optimization strategy.[10][12]
-
Scaffold Hopping: A "scaffold hopping" approach, where the core bicyclic system is modified, revealed that the triazolo[4,5-d]pyrimidine core was a promising skeleton for further optimization compared to other heterocyclic systems.[11]
SAR as Antiproliferative Agents
Beyond specific kinase inhibition, many triazolo[4,5-d]pyrimidine derivatives exhibit broad antiproliferative activity against various cancer cell lines.
-
Hybrid Molecules: Incorporating a hydrazone or thiosemicarbazide moiety onto the scaffold has yielded compounds with potent antiproliferative activity.[14][15]
-
Mechanism of Action: For example, compound 43 , a derivative bearing a hydrazone moiety, showed potent activity against the MGC-803 cancer cell line (IC50 = 0.85 μM) with good selectivity over normal cells.[14] Further studies revealed it induces apoptosis through the mitochondrial pathway.[14] Similarly, compound 29 , containing a thiosemicarbazide moiety, also induced apoptosis and inhibited colony formation and migration.[15]
-
Glycoside Derivatives: The synthesis of S-glucoside derivatives of[2][14][16]triazolo[4,5-d]pyrimidines has been explored, with some compounds showing sensitivity against laryngeal (HEP-2) and colorectal (HCT-116) cancer cell lines.[5]
Other Notable Therapeutic Targets
The scaffold's versatility extends to other important enzyme classes.
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is an epigenetic regulator overexpressed in many cancers. A series of[2][14][16]triazolo[4,5-d]pyrimidine derivatives were developed as reversible LSD1 inhibitors.[17][18] SAR studies exploring three regions of the scaffold led to the discovery of compound 27 with an IC50 of 0.564 μM.[17][18] Docking studies suggested that a hydrogen bond between a nitrogen atom in a 2-thiopyridine substituent and Met332 in the active site was key for the improved activity.[17][18]
-
Purine Nucleoside Phosphorylase (PNPase) Inhibition: Acyclic phosphonate derivatives of triazolo[4,5-d]pyrimidines (8-azaguanines) are effective inhibitors of PNPase, with Ki' values in the low micromolar to nanomolar range.[16]
-
Hepatitis B Virus (HBV) Inhibition: Triazolo-pyrimidine derivatives have been identified as inhibitors of Hepatitis B virus surface antigen (HBsAg) secretion.[19] Extensive SAR led to significant improvements in potency over the initial hit compound, resulting in leads with good in vivo tolerability and pharmacokinetic profiles.[19]
Methodologies in SAR-Driven Drug Discovery
The elucidation of structure-activity relationships is an iterative process that combines chemical synthesis with biological testing.
A Typical Workflow for SAR Exploration
The process begins with a "hit" compound and systematically modifies its structure to improve a desired biological effect while minimizing off-target effects and improving drug-like properties.
Caption: Iterative workflow for SAR exploration in drug discovery.
Key Experimental Protocol: Synthesis of a 5,7-Diaryl-[14][15][16]triazolo[1,5-a]pyrimidine
This protocol is representative of the methods used to synthesize analogs for SAR studies, based on a procedure for creating anti-HBV agents.[19]
Objective: To synthesize a C5 and C7 substituted triazolopyrimidine core.
Step-by-Step Methodology:
-
Step 1: Synthesis of Chalcone Intermediate (2):
-
To a solution of an appropriate acetophenone (10 mmol) and an appropriate benzaldehyde (10 mmol) in ethanol (20 mL), add a 10% aqueous NaOH solution (5 mL).
-
Stir the mixture at room temperature for 4-6 hours until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield the chalcone intermediate.
-
-
Step 2: Cyclization to form Dihydro-triazolopyrimidine (3):
-
Reflux a solution of the chalcone (5 mmol) and 3-amino-1,2,4-triazole (7.5 mmol) in DMF (5 mL) for 2 hours.
-
Cool the reaction mixture to room temperature and dilute with water (50 mL).
-
Stir vigorously, then filter the resulting precipitate and wash with water.
-
Purify the crude product by recrystallization from ethyl acetate to afford the 5,7-diaryl-4,7-dihydro-[14][15][16]triazolo[1,5-a]pyrimidine.[19]
-
-
Step 3: Aromatization (Optional, for creating 4a):
-
To a solution of the dihydro product (3a) (0.28 mmol) in isopropyl alcohol (5 mL), add N-Bromosuccinimide (NBS) (1.68 mmol).
-
Reflux the reaction mixture for 36 hours.
-
Cool to room temperature, quench with saturated NaHCO3 solution, and extract with ethyl acetate.
-
Dry the combined organic layers over Na2SO4, concentrate, and purify by silica gel column chromatography to yield the final aromatized product.[19]
-
Key Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a standard method to determine the inhibitory potency (IC50) of a synthesized compound against a target kinase.[20]
Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in assay buffer to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Prepare a solution of the recombinant kinase enzyme in assay buffer.
-
Prepare a solution of the kinase-specific substrate and ATP. The ATP concentration is typically set to its Km value for the enzyme to ensure competitive binding can be accurately measured.[20]
-
-
Assay Execution (in a 96- or 384-well plate):
-
Add a small volume of the diluted test compound to the assay wells. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor or no enzyme (100% inhibition).
-
Add the kinase enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection and Data Analysis:
-
Stop the reaction and measure the amount of product formed. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), which measures the amount of ATP remaining. Less light indicates higher kinase activity (more ATP consumed).
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.
-
Future Perspectives and Conclusion
The triazolo[4,5-d]pyrimidine scaffold is far from being fully exploited. Future research will likely focus on several key areas:
-
Target Selectivity: While potent compounds have been developed, achieving exquisite selectivity, particularly within large protein families like the kinome, remains a primary objective. Covalent and allosteric inhibitors may provide new avenues for achieving this.
-
Targeting Protein-Protein Interactions: Moving beyond active sites, designing triazolopyrimidine derivatives to disrupt protein-protein interactions is a challenging but potentially rewarding frontier.
-
ADME-Tox Optimization: Early and integrated assessment of ADME and toxicity profiles will be crucial for translating potent inhibitors into viable drug candidates.
References
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Li, Z. H., Yang, D. X., Geng, P. F., Zhang, J., Wei, H. M., Hu, B., Guo, Q., Zhang, X. H., Guo, W. G., Zhao, B., Yu, B., Ma, L. Y., & Liu, H. M. (2016). Design, synthesis and biological evaluation of[2][14][16]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents. European Journal of Medicinal Chemistry, 124, 967–980. [Link]
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(No authors listed). (n.d.). Synthesis and antifungal activity of new hybrids thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole. ResearchGate. [Link]
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Wei, H., Geng, P., Su, T., Zhao, B., Yu, B., & Liu, H. (2017). Discovery of[2][14][16]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. PMC. [Link]
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Van Rompaey, P., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry. [Link]
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Kavumkal Omanakuttan, V., et al. (2026). Synthesis, structure-activity relationship study and molecular modeling of triazolo[4,5-d]pyrimidines targeting an intracellular allosteric binding site of various chemokine receptors. ResearchGate. [Link]
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Wei, H., Geng, P., Su, T., Zhao, B., Yu, B., & Liu, H. (2017). Discovery of[2][14][16]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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(No authors listed). (n.d.). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. ResearchGate. [Link]
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Baraldi, P. G., Cacciari, B., Spalluto, G., & Moro, S. (2008). Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: Effect of the N-5 bond type on the affinity and selectivity at the four adenosine receptor subtypes. PubMed. [Link]
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Kavumkal Omanakuttan, V., et al. (2023). Optimization of triazolo[4,5-d]pyrimidines towards human CC chemokine receptor 7 (CCR7) antagonists. PubMed. [Link]
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Prencipe, F., et al. (2023). Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors. Unipd. [Link]
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Fabbri, B. J., et al. (2017). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. PMC. [Link]
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in vitro screening of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine analogs
An In-Depth Technical Guide to the In Vitro Screening of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine Analogs
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The triazolopyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] These purine analogs have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2] Within this versatile class, the 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine core has emerged as a particularly promising template for the development of targeted therapies, especially in oncology.
Numerous studies have highlighted the potential of triazolopyrimidine derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[3][4] Analogs of this scaffold have been shown to interfere with microtubule dynamics and inhibit key signaling molecules like the Epidermal Growth Factor Receptor (EGFR), leading to antiproliferative effects in various human cancer cell lines.[3][5] The strategic placement of a chloro group at the 5-position provides a reactive handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR) to enhance potency and selectivity.
This guide provides a comprehensive, field-proven framework for the systematic in vitro screening of novel 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine analogs. Moving beyond a simple checklist of assays, we will delve into the causality behind experimental choices, establishing an integrated and self-validating workflow. The objective is to efficiently identify and characterize promising lead compounds, building a robust data package to inform progression into advanced preclinical development.
Part 1: Foundational Characterization & Primary Screening Cascade
Before delving into complex biological assays, a foundational understanding of the physicochemical properties of each analog is paramount. These properties govern a compound's behavior in aqueous assay buffers and its ability to traverse cellular membranes, profoundly impacting the quality and interpretability of subsequent biological data.
Section 1.1: Physicochemical Profiling: The Non-Negotiable First Step
Physicochemical profiling is the systematic measurement of a compound's properties that influence its disposition and "drug-like" potential.[6][7] Poor solubility, for example, is a common reason for misleading results in in vitro screens, often leading to compound precipitation and non-specific activity. Early assessment of these parameters is a critical risk-mitigation strategy.[8]
Key Physicochemical Parameters
| Parameter | Importance | Recommended Method |
| Kinetic Solubility | Ensures compound remains dissolved at test concentrations, preventing false positives.[6] | Nephelometry or Turbidimetry |
| Lipophilicity (LogD) | Influences permeability, metabolic stability, and off-target effects.[9] | Shake-flask or Chromatographic (HPLC) method |
| Chemical Stability | Confirms compound integrity in assay buffer over the experiment's duration. | HPLC-UV analysis over time |
Experimental Protocol: Kinetic Aqueous Solubility Assessment
This protocol provides a rapid assessment of solubility in a buffer system relevant to most cell-based assays.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each analog in 100% Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations (e.g., 200 µM down to 1.56 µM).
-
Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, achieving a final DMSO concentration of 1-2%. This rapid dilution from an organic solvent into an aqueous buffer mimics the conditions of most in vitro assays.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration.
-
Turbidity Measurement: Read the plate on a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm) to detect light scattering caused by precipitated compound.
-
Data Analysis: The solubility limit is defined as the highest concentration at which no significant increase in turbidity is observed compared to a vehicle control.
Section 1.2: Primary Cytotoxicity Screening: Identifying Biologically Active Analogs
The initial goal is to cast a wide net to identify which analogs possess cytotoxic or cytostatic activity against relevant cancer cell lines. Based on the established activity of triazolopyrimidines, a panel including breast (MCF-7), lung (A549), and colorectal (HCT116) cancer cell lines is a logical starting point.[1][10]
For this primary screen, the XTT assay is recommended over the traditional MTT assay. The core principle for both is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product.[11][12] However, the formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step and thereby reducing handling errors and improving reproducibility—a key advantage in screening contexts.[12]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells into 96-well microplates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with a single, high concentration of each analog (e.g., 10 or 20 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Staurosporine).
-
Incubation: Incubate the plates for a period relevant to cell doubling time, typically 48 to 72 hours.
-
Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling agent.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the XTT to the colored formazan product.
-
Absorbance Reading: Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of ~650 nm should also be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Compounds that reduce viability below a predefined threshold (e.g., 50%) are considered "hits."
Diagram: Primary Screening Workflow
Caption: High-level workflow for the initial characterization and screening of analogs.
Part 2: Target-Based Validation and Potency Determination
With a set of biologically active "hits" identified, the next phase focuses on validating their presumed mechanism of action and quantifying their potency. Since the triazolopyrimidine scaffold is a known kinase inhibitor hinge-binder, a direct assessment of kinase inhibition is the logical next step.[3]
Section 2.1: Target-Based Kinase Activity Assays
The goal here is to confirm that the observed cytotoxicity is a result of inhibiting a specific protein kinase. A universal assay platform that measures the common product of all kinase reactions—Adenosine Diphosphate (ADP)—is highly advantageous. The ADP-Glo™ Kinase Assay is an industry-standard, luminescence-based system that can be used for virtually any kinase, offering high sensitivity and a broad dynamic range.[13]
The assay is a two-step process. First, the kinase reaction occurs, and ADP is produced. Second, the remaining ATP is depleted, and the newly formed ADP is converted back into ATP, which is then used by luciferase to generate a light signal directly proportional to kinase activity.[13]
Diagram: Principle of the ADP-Glo™ Kinase Assay
Caption: The two-step process of the universal ADP-Glo kinase assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Reaction Setup: In a 384-well plate, add the recombinant kinase of interest (e.g., EGFR), its specific substrate peptide, and ATP at a concentration near its Km value.
-
Inhibitor Addition: Add the hit compounds at a fixed concentration (e.g., 1 µM).
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
Luminescence Reading: Measure the luminescence on a plate reader. A decrease in signal relative to the vehicle control indicates kinase inhibition.
Section 2.2: Dose-Response Analysis and IC₅₀ Determination
After confirming on-target activity, the next critical step is to determine the potency of each hit analog. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity or cell viability by 50%.[]
Experimental Protocol: IC₅₀ Determination
-
Serial Dilution: Prepare 10-point, 3-fold serial dilutions for each hit compound, starting from a high concentration (e.g., 30 µM).
-
Assay Performance: Perform the XTT cell viability assay and the ADP-Glo™ kinase assay as described previously, but using the range of inhibitor concentrations instead of a single dose.
-
Data Normalization: Normalize the data for each concentration point. For the kinase assay, the high signal (no inhibitor) is set to 100% activity, and the low signal (no enzyme) is set to 0%. For the cell viability assay, the vehicle control is 100% viability, and a cell-killing control is 0%.
-
Curve Fitting: Plot the normalized response versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Data Presentation: Comparative IC₅₀ Values
| Analog ID | Kinase IC₅₀ (µM) (EGFR) | Cell Viability IC₅₀ (µM) (A549) |
| Lead-001 | 0.15 | 0.50 |
| Lead-002 | 1.20 | 5.80 |
| Lead-003 | 0.08 | 0.35 |
| Lead-004 | >10 | >30 |
Part 3: Elucidating Mechanism of Action (MOA) and Selectivity
Potency is only one part of the story. A successful drug candidate must also be selective for its intended target and demonstrate a clear mechanism of action within the complex environment of a living cell.
Section 3.1: Cellular Target Engagement
A potent inhibitor in a biochemical assay may fail in a cellular context due to poor permeability or rapid efflux.[15] Therefore, it is crucial to confirm that the compound engages its target inside intact cells. The NanoBRET™ Target Engagement assay is a powerful method for this purpose. It measures the binding of a test compound to a target protein by monitoring the Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe (tracer) that binds to the same target. An inhibitor will compete with the tracer, leading to a loss of BRET signal.
Diagram: Cellular Target Engagement Workflow (NanoBRET™)
Caption: Sequential steps in the NanoBRET target engagement assay.
Section 3.2: Kinome-Wide Selectivity Profiling
Most kinase inhibitors have off-target activities. Assessing the selectivity of a lead compound across the human kinome is essential for predicting potential toxicities and understanding its full pharmacological profile. Commercial services like Eurofins' KINOMEscan™ platform use an active site-directed competition binding assay to quantitatively measure the interactions between an inhibitor and a large panel of over 480 kinases, providing a comprehensive selectivity profile.[16]
Section 3.3: Downstream Pathway Analysis via Western Blotting
To confirm that target engagement translates into functional inhibition of the signaling pathway, Western blotting can be used. For an EGFR inhibitor, for example, one would expect to see a dose-dependent decrease in the phosphorylation of EGFR itself (autophosphorylation) and key downstream effectors like AKT and ERK.[3]
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells (e.g., A549) with various concentrations of the lead analog for a short duration (e.g., 1-2 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-EGFR, p-AKT) and their total protein counterparts.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, demonstrating a dose-dependent inhibition of the signaling pathway.
Part 4: Predictive In Vitro ADME-Tox Profiling
In the final stage of in vitro screening, the focus shifts to a compound's potential "drug-like" properties. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) characteristics is crucial for selecting candidates with a higher probability of success in vivo.[17]
Key Early ADME-Tox Assays
| Assay | Purpose | Rationale |
| Microsomal Stability | Predicts metabolic clearance. | Measures the rate of compound depletion by Phase I metabolic enzymes (CYPs) in liver microsomes.[18] |
| CYP450 Inhibition | Assesses risk of drug-drug interactions. | Determines if the compound inhibits major CYP isoforms (e.g., 3A4, 2D6), which could alter the metabolism of co-administered drugs.[18] |
| Plasma Protein Binding | Determines the fraction of free, active drug. | Measures the extent to which a compound binds to plasma proteins like albumin; only the unbound fraction is pharmacologically active.[6][19] |
| Hepatotoxicity | Flags potential for liver injury. | Assays like glutathione (GSH) depletion can indicate oxidative stress, a common mechanism of drug-induced liver injury.[18][20] |
Experimental Protocol: CYP450 Inhibition Assay (P450-Glo™)
-
Reagent Preparation: Reconstitute recombinant human CYP enzymes and prepare luminogenic substrates specific for each isoform.
-
Incubation: In a white 96-well plate, incubate the test compound with the CYP enzyme and a NADPH regeneration system.
-
Reaction Initiation: Add the luminogenic substrate to start the reaction.
-
Detection: After incubation, add a detection reagent that stops the reaction and generates a luminescent signal proportional to the amount of metabolite formed.
-
Analysis: A decrease in luminescence compared to the vehicle control indicates inhibition of the CYP enzyme. Calculate an IC₅₀ value for any significant inhibition.
Conclusion and Strategic Outlook
The in vitro screening cascade detailed in this guide provides a logical and robust pathway for the evaluation of novel 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine analogs. By systematically progressing from broad phenotypic screening to specific target engagement and early safety profiling, this workflow enables researchers to make data-driven decisions. The integration of physicochemical assessment, cytotoxicity screening, biochemical and cellular target validation, and predictive ADME-Tox studies ensures that only the most promising compounds, possessing a well-characterized balance of potency, selectivity, and drug-like properties, are advanced toward resource-intensive in vivo efficacy studies. This strategic approach maximizes the probability of success in the complex journey of drug discovery and development.
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Introduction: The Therapeutic Potential and Initial Safety Assessment of Triazolo[4,5-d]pyrimidines
An In-depth Technical Guide to Preliminary Cytotoxicity Studies of Triazolo[4,5-d]pyrimidine Compounds
The triazolo[4,5-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, primarily because it acts as a bioisostere of natural purines. This structural mimicry allows these compounds to interact with a wide array of biological targets, including kinases, polymerases, and other ATP-binding proteins, which are often dysregulated in diseases like cancer. As a result, derivatives of this scaffold have been extensively investigated for their potential as anti-cancer, anti-viral, and anti-inflammatory agents.
However, the very mechanism that confers therapeutic potential—interaction with fundamental cellular machinery—also necessitates a rigorous and early assessment of cytotoxicity. Preliminary cytotoxicity studies form the critical first pass in the safety evaluation of any novel compound series. The goal is not merely to identify overt toxicity but to begin building a comprehensive profile of a compound's interaction with living cells. This guide provides a framework for designing and executing these initial studies, moving from broad viability assessments to more nuanced mechanistic inquiries, ensuring that the data generated is robust, reproducible, and decision-enabling for drug development professionals.
Part 1: Foundational Principles of In Vitro Cytotoxicity Assessment
Before embarking on specific experimental protocols, it is crucial to establish a foundational understanding of the principles guiding cytotoxicity testing. The selection of an appropriate model system and relevant endpoints is paramount for generating meaningful data.
The Rationale for Cell Line Selection
The choice of cell line is arguably the most critical variable in a cytotoxicity study. It should be driven by the therapeutic hypothesis. For a series of triazolo[4,5-d]pyrimidines designed as potential anti-cancer agents, a panel of cell lines is often employed.
-
Disease-Relevant Models: If targeting a specific malignancy, such as non-small cell lung cancer, cell lines like A549 or H1299 are logical choices.
-
Mechanism-Based Models: If a compound is hypothesized to inhibit a specific kinase (e.g., EGFR), a cell line known to be dependent on that kinase for survival (e.g., NCI-H1975 for mutant EGFR) should be included.
-
Control/Non-Malignant Lines: To assess selectivity, it is best practice to include a non-malignant cell line, such as the human lung fibroblast line MRC-5 or the immortalized keratinocyte line HaCaT. A significant window between efficacy in cancer cells and toxicity in non-malignant cells is a primary goal.
Key Cytotoxicity Endpoints
Cytotoxicity is not a single event but a spectrum of cellular responses. Preliminary studies should aim to measure at least two distinct endpoints to build a more complete picture.
-
Metabolic Activity: Assesses the overall health and enzymatic activity of the cell population, often by measuring mitochondrial function.
-
Cell Membrane Integrity: Measures the leakage of intracellular components, indicating irreversible cell damage and lysis (necrosis).
-
Apoptotic Markers: Detects the biochemical and morphological hallmarks of programmed cell death (apoptosis), a more controlled and often preferred mode of cell killing for anti-cancer agents.
Part 2: Core Methodologies for Preliminary Cytotoxicity Screening
This section details the step-by-step protocols for three fundamental assays that together provide a robust initial assessment of a compound's cytotoxic potential.
Workflow for a Typical Cytotoxicity Screening Cascade
The following diagram outlines a logical workflow for screening a new series of triazolo[4,5-d]pyrimidine compounds.
Caption: A typical workflow for preliminary cytotoxicity screening.
Protocol 1: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.
Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the triazolo[4,5-d]pyrimidine compounds in culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.
-
Cell Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the 2x compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH can be quantified by a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which generates NADH. This NADH is then used to reduce a tetrazolium salt to a colored formazan product, which can be measured colorimetrically.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol. It is often efficient to run the MTT and LDH assays in parallel on sister plates.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Lysis Control: To determine the maximum LDH release, add 10 µL of a 10x lysis buffer (e.g., 1% Triton X-100) to a set of control wells and incubate for 15 minutes at 37°C.
-
Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and dye). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Part 3: Differentiating Modes of Cell Death: Apoptosis vs. Necrosis
Understanding how a compound kills cells is as important as knowing if it kills them. Apoptosis is generally a preferred mechanism for anti-cancer drugs as it is less likely to induce an inflammatory response compared to necrosis.
The Annexin V / Propidium Iodide (PI) Assay
This flow cytometry-based assay is the gold standard for distinguishing between apoptotic and necrotic cell death.
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells that have lost membrane integrity.
Caption: Inhibition of the PI3K/Akt pathway by a hypothetical compound.
This diagram illustrates how a compound like TP-002 might inhibit PI3K, leading to the downstream deactivation of Akt and mTOR. This would block pro-survival signals and relieve the inhibition of apoptosis, ultimately leading to cancer cell death. This hypothesis can then be tested in subsequent, more targeted experiments (e.g., Western blotting for phosphorylated Akt).
Conclusion
The preliminary cytotoxicity assessment of novel triazolo[4,5-d]pyrimidine compounds is a multi-faceted process that requires careful experimental design and interpretation. By integrating assays that measure distinct cellular endpoints—metabolic activity, membrane integrity, and markers of apoptosis—researchers can build a robust and nuanced understanding of a compound's biological effects. This foundational dataset is essential for making informed decisions, prioritizing lead candidates, and guiding the subsequent stages of the drug discovery and development pipeline.
References
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G. S. Hassan, H. H. Abdel-Rahman, et al. (2021). Triazolopyrimidines: A pharmacologically significant scaffold. Archiv der Pharmazie. Available at: [Link]
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A. A. F. Wasfy, M. A. A. Moustafa. (2019). Triazolopyrimidine: A Biologically Active Scaffold for Drug Development. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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K. K. Kaja. (2021). Lactate Dehydrogenase. The Encyclopedia of Molecular Cell Biology and Molecular Medicine. Available at: [Link]
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F. H. Havlicek, et al. (2017). Triazolo[4,5-d]pyrimidines as inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Therapeutic Targeting via the 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine Scaffold: A Technical Guide
Executive Summary: The Privileged Pharmacophore
In modern rational drug design, the 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine core serves as a highly versatile, privileged pharmacophore. While the parent compound itself is primarily a reactive intermediate, it provides an optimal architectural framework for developing potent kinase inhibitors, epigenetic modulators, and deubiquitinase antagonists.
The scientific rationale for utilizing this specific scaffold lies in its electronic and steric properties. The chlorine atom at the C5 (and frequently C7) position acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) 1[1]. This allows medicinal chemists to rapidly diversify the core with various amines, alkoxides, or carbon nucleophiles to explore structure-activity relationships (SAR) and optimize target binding within hydrophobic pockets.
Mechanistic Overview of Primary Therapeutic Targets
Derivatives synthesized from the 5-chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine core have demonstrated exceptional efficacy across multiple oncological and immunological targets.
Ubiquitin Specific Peptidase 28 (USP28)
USP28 is a deubiquitinating enzyme overexpressed in various malignancies, including gastric and non-small cell lung cancer (NSCLC). It promotes tumorigenesis by stabilizing oncogenic proteins via direct deubiquitination. Triazolo[4,5-d]pyrimidine derivatives have been identified as highly potent, reversible inhibitors of USP28. For instance, optimized derivatives directly bind to USP28 ( Kd = 40 nM), inducing target degradation and inhibiting epithelial-mesenchymal transition (EMT) progression 2[2].
Lysine Specific Demethylase 1 (LSD1)
LSD1 is an epigenetic enzyme responsible for demethylating mono- and di-methylated histones (H3K4me1/2), making it an attractive therapeutic target for breast cancer and other solid tumors. Interestingly, USP28 is known to stabilize LSD1; however, triazolo[4,5-d]pyrimidine derivatives can also be engineered to directly and reversibly inhibit LSD1 itself. SAR investigations reveal that modifications at the C5/C7 positions of the pyrimidine ring are critical for penetrating the LSD1 catalytic domain 3[3].
General Control Nonderepressible 2 (GCN2) Kinase
GCN2 is a stress-response kinase that tumors (particularly leukemias) rely on to survive amino acid starvation. Triazolo[4,5-d]pyrimidines have been validated as potent GCN2 inhibitors, demonstrating high selectivity over related kinases (PERK, HRI, IRE1). By blocking GCN2, these compounds inhibit the phosphorylation of eIF2 α , triggering apoptosis in metabolically stressed leukemia cells 4[4].
CC Chemokine Receptor 7 (CCR7)
CCR7 signaling directs the migration of cancer cells to lymph nodes, driving metastasis. Screening of the triazolo[4,5-d]pyrimidine scaffold has yielded potent CCR7 antagonists that target a conserved intracellular allosteric binding site, effectively blocking G protein-coupled receptor (GPCR) mediated metastatic migration 5[5].
Fig 1: Mechanism of USP28 inhibition by triazolo[4,5-d]pyrimidine derivatives.
Quantitative Target Affinity Data
To evaluate the translational potential of this scaffold, it is critical to compare the binding affinities and cellular potencies of its optimized derivatives. The table below summarizes best-in-class data for the primary targets.
| Target Protein | Primary Indication | Binding Mode | Biochemical Affinity ( Kd ) | Cellular Potency ( IC50 ) |
| USP28 | Gastric Cancer, NSCLC | Reversible, Active Site | 40 nM | 1.10 μM |
| LSD1 | Breast Cancer | Reversible, Catalytic Domain | N/A | 0.564 μM |
| GCN2 | Leukemia (B-ALL) | ATP-competitive Kinase Inhibitor | N/A | < 150 nM (eIF2 α assay) |
| CCR7 | Lymph Node Metastasis | Intracellular Allosteric Antagonist | N/A | 0.43 μM |
Experimental Protocol: High-Throughput Screening & Validation Workflow
To ensure scientific integrity and eliminate Pan-Assay Interference Compounds (PAINS), evaluating derivatives of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine requires a self-validating experimental workflow . Causality must be established sequentially: biochemical binding must be proven independent of cellular permeability, followed by confirmation of intracellular target engagement, and finally, phenotypic validation.
Fig 2: Self-validating high-throughput screening workflow for target engagement.
Step 1: Biolayer Interferometry (BLI) for Kd Determination
Causality Rationale: BLI is selected over Surface Plasmon Resonance (SPR) because its fluidics-free dip-and-read format minimizes artifacts caused by the aggregation of hydrophobic pyrimidine derivatives. This step isolates pure biochemical affinity.
-
Sensor Hydration: Hydrate Ni-NTA biosensors in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20, pH 7.4) for 10 minutes.
-
Ligand Loading: Immobilize His-tagged recombinant target protein (e.g., USP28 or LSD1) onto the biosensors at a concentration of 20 μg/mL for 300 seconds.
-
Baseline Establishment: Transfer sensors to a buffer well containing 1% DMSO (matching the compound vehicle) for 60 seconds to establish a stable baseline.
-
Association Phase: Dip sensors into wells containing serial dilutions of the triazolo[4,5-d]pyrimidine derivative (e.g., 3.125 nM to 100 nM) for 300 seconds.
-
Dissociation Phase: Move sensors back to the baseline buffer. Record dissociation for 300 seconds. Calculate the Kd using a 1:1 global fit model.
Step 2: Cellular Thermal Shift Assay (CETSA)
Causality Rationale: A low Kd in BLI does not guarantee efficacy, as the compound may fail to penetrate the cell membrane or may be outcompeted by intracellular substrates. CETSA validates that the compound physically binds and thermodynamically stabilizes the target protein inside living cells.
-
Cell Treatment: Culture target cancer cells (e.g., gastric cancer cells for USP28) to 80% confluency. Treat with the IC50 concentration of the derivative or DMSO (vehicle control) for 2 hours.
-
Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 50 μL aliquots.
-
Heat Gradient: Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis and Clearance: Lyse cells using three freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured proteins.
-
Quantification: Analyze the soluble fraction (supernatant) via Western Blotting using target-specific antibodies. A shift in the melting temperature ( Tm ) in the compound-treated group confirms intracellular target engagement.
Step 3: Phenotypic Validation (MTT / EdU Assays)
Causality Rationale: Once intracellular binding is confirmed, phenotypic assays (MTT for viability, EdU for proliferation) are utilized to prove that target engagement directly translates to the desired therapeutic outcome (e.g., cell cycle arrest at the S phase).
References
- Source: nih.
- Source: acs.
- Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2)
- Optimization of triazolo[4,5-d]pyrimidines towards human CC chemokine receptor 7 (CCR7)
- Triazolo[4, 5-d] pyrimidines. V. The Nucleophilic Substitution of 7-Chloro...
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- 1. Triazolo [4, 5-d] pyrimidines. V. The Nucleophilic Substitution of 7-Chloro- and 7-(p-Tolylsulfonyl)-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidines [jstage.jst.go.jp]
- 2. Discovery of [1,2,3]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Document: Optimization of triazolo[4,5-d]pyrimidines towards human CC chemokine receptor 7 (CCR7) antagonists. (CHEMBL5346926) - ChEMBL [ebi.ac.uk]
synthesis protocol for 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine
Synthesis Protocol for 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine: A Key Intermediate in Medicinal Chemistry
Introduction & Strategic Importance
Triazolo[4,5-d]pyrimidines are privileged heterocyclic scaffolds that serve as critical purine isosteres in modern drug discovery. They are frequently utilized in the development of kinase inhibitors, antiplatelet agents, and antimicrobial compounds 1. The target compound, 5-chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine , is an exceptionally valuable building block. The presence of the C5-chlorine atom provides a highly reactive synthetic handle for late-stage diversification via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions, allowing researchers to rapidly generate diverse libraries of purine analogs.
Mechanistic Rationale & Causality
To ensure a self-validating and high-yielding protocol, the synthesis is designed as a robust, three-step linear sequence starting from commercially available 2,4-dichloro-5-nitropyrimidine. Every reagent and condition is chosen to exploit specific electronic and spatial properties of the intermediates.
-
Step 1: Regioselective SNAr: The starting pyrimidine possesses two electrophilic centers (C2 and C4). However, the C4 position is highly activated by the strong electron-withdrawing effect of the adjacent C5-nitro group 2. By controlling the stoichiometry (1.0 equivalent of aniline) and maintaining a low temperature (0 °C), nucleophilic attack is directed exclusively to C4. This causality prevents unwanted di-substitution at the C2 position.
-
Step 2: Chemoselective Reduction: The conversion of the C5-nitro group to a primary amine must be performed without hydrodehalogenating the crucial C2-chlorine. Standard palladium-catalyzed hydrogenation is prone to cleaving aryl chlorides. Therefore, Béchamp reduction conditions (Fe/NH₄Cl) are employed. The iron surface facilitates a single-electron transfer (SET) cascade that chemoselectively reduces the nitro group while leaving the C-Cl bond intact.
-
Step 3: Diazotization and Intramolecular Cyclization: Treatment of the resulting diamine with sodium nitrite in an acidic medium generates a highly electrophilic diazonium salt at the primary C5-amine . Because the secondary N4-phenyl amine is in close spatial proximity, it acts as an internal nucleophile. This spontaneous intramolecular trapping is entropically favored, rapidly yielding the fused 1,2,3-triazole ring system.
Synthetic Workflow Visualization
Figure 1: Three-step synthetic workflow for 5-chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine.
Quantitative Data & Analytical Characterization
| Step | Reaction Type | Reagents & Conditions | Expected Yield | Key Analytical Marker (¹H NMR / MS) |
| 1 | SNAr | Aniline, DIPEA, CH₂Cl₂ (0 °C to RT, 5 h) | 85–90% | Appearance of secondary NH (~10.2 ppm, br s); Disappearance of aniline NH₂. |
| 2 | Reduction | Fe, NH₄Cl, EtOH/H₂O (80 °C, 3 h) | 75–80% | Appearance of primary NH₂ (~5.5 ppm, br s); Mass shift -30 Da (NO₂ to NH₂). |
| 3 | Cyclization | NaNO₂, AcOH/H₂O (0–5 °C to RT, 2 h) | 80–85% | Disappearance of NH and NH₂ signals; [M+H]⁺ = 232.0 / 234.0 (3:1 isotope pattern). |
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-nitro-N-phenylpyrimidin-4-amine
-
Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and an argon line.
-
Dissolution: Add 2,4-dichloro-5-nitropyrimidine (1.94 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL). Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.1 mL, 12.0 mmol) in one portion.
-
Nucleophile Addition: Dissolve aniline (0.91 mL, 10.0 mmol) in DCM (10 mL) and add dropwise via an addition funnel over 15 minutes to prevent thermal spikes.
-
Reaction: Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude yellow solid can typically be used directly in the next step.
Step 2: Synthesis of 2-Chloro-N4-phenylpyrimidine-4,5-diamine
-
Suspension: In a 250 mL round-bottom flask, suspend the intermediate from Step 1 (approx. 2.5 g, 10.0 mmol) in a solvent mixture of Ethanol (40 mL) and Water (10 mL).
-
Reagent Addition: Add fine Iron powder (2.8 g, 50.0 mmol) and Ammonium chloride (2.67 g, 50.0 mmol).
-
Heating: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours with vigorous stirring. Monitor reaction progress via TLC (Hexanes/EtOAc 7:3); the bright yellow color of the nitro compound will fade.
-
Filtration: While still hot, filter the heterogeneous mixture through a tightly packed pad of Celite to remove the iron sludge. Wash the Celite pad generously with hot ethyl acetate (50 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with EtOAc (3 × 50 mL). Wash with brine, dry over Na₂SO₄, and concentrate to afford the diamine as a pale brown solid.
Step 3: Synthesis of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine
-
Acidic Dissolution: Dissolve the diamine intermediate from Step 2 (approx. 2.2 g, 10.0 mmol) in a mixture of glacial acetic acid (20 mL) and water (5 mL).
-
Cooling: Cool the solution to 0–5 °C in an ice-water bath. Note: Strict temperature control is required to prevent the decomposition of the transient diazonium species.
-
Diazotization: Prepare a solution of Sodium nitrite (NaNO₂, 0.83 g, 12.0 mmol) in water (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes, maintaining the internal temperature below 5 °C.
-
Cyclization: Stir the reaction mixture at 0–5 °C for 1 hour. Remove the ice bath and stir at room temperature for 1 hour. As the cyclization proceeds, the product will begin to precipitate.
-
Collection: Pour the mixture into ice water (100 mL) to ensure complete precipitation. Filter the resulting solid via vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry under high vacuum to afford the final target compound as a crystalline solid.
References
- Source: evitachem.
- Title: Structural Optimization and Structure–Activity Relationships of N2-(4-(4-Methylpiperazin-1-yl)phenyl)
- Title: Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Source: Jurnal UPI URL
Sources
In-depth Technical Guide: Utilizing 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine in Kinase Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine as a potent kinase inhibitor in biochemical and cellular assays. The triazolo[4,5-d]pyrimidine scaffold is a recognized pharmacophore in kinase inhibitor design, known to target a range of kinases by acting as an ATP-competitive inhibitor.[1][2] This guide focuses on its application as an inhibitor for Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in inflammatory signaling pathways.[3][4] We present the scientific rationale, detailed step-by-step protocols for in vitro luminescent kinase assays, and guidelines for cellular assay validation, ensuring scientific integrity and reproducible results.
Background: The TAK1 Kinase and the Triazolopyrimidine Scaffold
1.1. TAK1: A Central Regulator in Cellular Signaling
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that plays a pivotal role in mediating inflammatory and stress responses.[5][6] It acts as a crucial integration point for various upstream signals, including those from pro-inflammatory cytokines like TGF-β, TNF-α, and Interleukin-1 (IL-1).[3][7] Upon activation, TAK1 initiates downstream signaling cascades, primarily through the activation of the NF-κB and MAPK (JNK and p38) pathways.[4][8] These pathways are fundamental in regulating immune responses, inflammation, apoptosis, and cell survival.[9] Dysregulation of TAK1 signaling is implicated in numerous diseases, including autoimmune disorders, chronic inflammation, and various cancers, making it a high-value target for therapeutic intervention.[9][10]
1.2. 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine as a TAK1 Inhibitor
The triazolo[4,5-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, particularly for developing kinase inhibitors.[1][11] Its structure is isosteric to the adenine base of ATP, allowing it to effectively bind within the ATP-binding pocket of many kinases.[11] This competitive inhibition mechanism blocks the kinase's ability to phosphorylate its substrates, thereby disrupting downstream signaling. While 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine itself is a specific chemical entity, its scaffold is a key feature of known TAK1 inhibitors. These inhibitors function by occupying the ATP-binding site, preventing the catalytic activity of the enzyme.[7][10] This application note will use the TAK1 kinase as the primary example for demonstrating the utility of this compound class in kinase assays.
Caption: TAK1 signaling pathway and point of inhibition.
Experimental Protocols: Assessing Kinase Inhibition
The most direct method to characterize an inhibitor is through a biochemical kinase assay. These assays measure the direct catalytic activity of the purified kinase enzyme and its inhibition by the test compound.
Protocol 1: In Vitro TAK1 Kinase Inhibition Assay using ADP-Glo™
This protocol describes a robust, luminescence-based assay to quantify TAK1 activity by measuring the amount of ADP produced in the kinase reaction.[5][6] The luminescent signal is directly proportional to kinase activity, allowing for precise measurement of inhibition.[12]
2.1. Principle of the Assay
The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction occurs, where TAK1 transfers phosphate from ATP to a substrate, producing ADP. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce light.[5] The amount of light produced is directly proportional to the ADP formed and, therefore, to the TAK1 kinase activity.
2.2. Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| ADP-Glo™ Kinase Assay Kit | Promega (Cat# V9101) | Provides reagents for ADP detection.[12] |
| Active TAK1/TAB1 Complex | Sino Biological, Promega | The active enzyme complex is essential for activity.[5][12] |
| Myelin Basic Protein (MBP) | Sigma-Aldrich, SignalChem | A generic, effective substrate for many kinases.[13] |
| ATP (10 mM Solution) | Sigma-Aldrich | Co-factor for the kinase reaction. |
| Kinase Buffer (1X) | See composition below | Maintains optimal pH and ionic strength for enzyme activity. |
| Test Compound | N/A | 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine. |
| DMSO (Anhydrous) | Sigma-Aldrich | Solvent for test compound dilution. |
| White, Opaque 96/384-well plates | Corning | Low-volume plates suitable for luminescence assays. |
Kinase Buffer (1X) Composition: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[5][13]
2.3. Step-by-Step Methodology
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine in 100% DMSO. The final top concentration in the assay should be around 10-50 µM.
-
Plate Setup: Add 1 µL of the serially diluted inhibitor to the wells of a 384-well plate.[5]
-
Test Wells: Inhibitor dilutions.
-
Positive Control (100% Activity): 1 µL of DMSO.
-
Negative Control (0% Activity/Blank): 1 µL of DMSO (no enzyme will be added to these wells).
-
-
Enzyme Addition: Prepare a working solution of TAK1/TAB1 enzyme in 1X Kinase Buffer. Add 2 µL of the diluted enzyme to all wells except the Negative Control wells. For the negative control, add 2 µL of 1X Kinase Buffer instead.
-
Reaction Initiation: Prepare a master mix containing the substrate (MBP) and ATP in 1X Kinase Buffer. A final concentration of 10 µM ATP is a common starting point.[5] Initiate the kinase reaction by adding 2 µL of this master mix to all wells. The total reaction volume is now 5 µL.
-
Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.[5]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5][12]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells. This converts ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes.[5]
-
Data Acquisition: Read the luminescence on a suitable plate reader (e.g., GloMax®).
2.4. Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
First, subtract the average luminescence of the Negative Control (Blank) from all other readings to correct for background.
-
Percent Inhibition = (1 - (Signal_Inhibitor / Signal_PositiveControl)) * 100
-
-
Determine IC₅₀ Value:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (four-parameter variable slope) to fit the curve and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%. Due to the ATP-competitive nature of this inhibitor class, the measured IC₅₀ can shift based on the ATP concentration in the assay.[10]
-
Protocol 2: Cellular Target Engagement via Western Blot
To validate that the inhibitor is active in a cellular context, it is crucial to measure its effect on downstream signaling events. Western blotting is a standard method to assess the phosphorylation status of TAK1's downstream targets.[14]
-
Cell Culture and Treatment: Culture appropriate cells (e.g., HeLa or macrophage cell lines) to ~80% confluency.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine (or DMSO vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with a known TAK1 activator, such as TNF-α (10 ng/mL) or IL-1β (10 ng/mL), for 15-30 minutes to activate the pathway.[14][15]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated forms of downstream targets (e.g., Phospho-p38, Phospho-JNK) and total protein controls.
-
Use a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an ECL substrate.
-
-
Interpretation: A dose-dependent decrease in the phosphorylation of p38 and JNK in the inhibitor-treated, stimulated cells compared to the stimulated-only control indicates successful target engagement and inhibition of the TAK1 pathway in a cellular environment.[14]
Conclusion
5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine, representing the broader class of triazolopyrimidine inhibitors, is a valuable tool for studying the TAK1 signaling pathway. The protocols outlined in this guide provide a robust framework for characterizing its inhibitory activity both biochemically and within a cellular context. By following these detailed methodologies, researchers can generate reliable and reproducible data, furthering our understanding of TAK1-mediated processes and aiding in the development of novel therapeutics for inflammatory and oncologic diseases.
References
-
TGF-β-activated kinase-1: New insights into the mechanism of TGF-β signaling and kidney disease. PMC. [Link]
-
TAK1 Inhibitors as Anti-Cancer Agents. Roswell Park Comprehensive Cancer Center. [Link]
-
Structure-guided development of covalent TAK1 inhibitors. PMC. [Link]
-
Chemi-Verse TAK1-TAB1 Kinase Assay Kit. BPS Bioscience. [Link]
-
Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight. [Link]
-
Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
TAK1-TAB1 Datasheet. Sino Biological. [Link]
-
Transforming growth factor (TGF)-β-activated kinase 1 (TAK1) activation requires phosphorylation of serine 412 by protein kinase A catalytic subunit α (PKACα) and X-linked protein kinase (PRKX). PubMed. [Link]
-
TGF-beta activated kinase 1. Society for Developmental Biology. [Link]
-
Transforming growth factor-β (TGF-β)-activated kinase 1 (TAK1) signaling pathways in autophagy induction. ResearchGate. [Link]
-
Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX). Semantic Scholar. [Link]
-
Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. PMC. [Link]
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Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. PubMed. [Link]
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Novel[3][4][14]triazoles,[3][4][14]triazolo[4,5-d]Pyrimidines, and Some of Their Glycoside Derivatives. Semantic Scholar. [Link]
-
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. IOSR Journal of Applied Chemistry. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
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- 2. Triazolo[4,5 -d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF-β-activated kinase-1: New insights into the mechanism of TGF-β signaling and kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 5. promega.com [promega.com]
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- 9. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Transforming growth factor (TGF)-β-activated kinase 1 (TAK1) activation requires phosphorylation of serine 412 by protein kinase A catalytic subunit α (PKACα) and X-linked protein kinase (PRKX) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating[1,2,3]Triazolo[4,5-d]pyrimidines as Reversible LSD1 Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Activity Relationships (SAR), Mechanistic Pathways, and Preclinical Validation Protocols
Introduction & Mechanistic Rationale
Lysine-specific demethylase 1 (LSD1, also known as KDM1A) is a critical epigenetic enzyme that functions as a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase. It specifically demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), thereby acting as a corepressor or coactivator of gene transcription. Because LSD1 is aberrantly overexpressed in various malignancies—including acute myeloid leukemia (AML) and gastric cancer—it has become a highly prized target in oncology drug development.
Historically, the field relied on irreversible, mechanism-based inactivators derived from tranylcypromine (2-PCPA). However, irreversible inhibition often triggers off-target toxicities, particularly concerning monoamine oxidases A and B (MAO-A/B). Recently, [1,2,3]triazolo[4,5-d]pyrimidine derivatives have emerged as a superior class of highly potent, reversible LSD1 inhibitors (1).
The Causality of Scaffold Efficacy
Molecular docking and structure-activity relationship (SAR) studies reveal that the triazolo[4,5-d]pyrimidine scaffold effectively occupies the FAD-binding pocket of LSD1. A critical determinant of this potency is the hydrogen bond interaction between the nitrogen atom in the pyridine/pyrimidine ring and the Met332 residue of LSD1. By reversibly competing with the histone substrate, these compounds induce the accumulation of H3K4me2, reactivating the transcription of tumor suppressor and differentiation genes.
Fig 1: LSD1-mediated chromatin regulation and mechanism of triazolo[4,5-d]pyrimidine inhibition.
Quantitative Data Summary
To understand the evolution of this scaffold, we must compare the enzymatic and cellular profiles of key derivatives. The introduction of electronegative rings (e.g., tetrazole) significantly enhances the binding affinity, dropping the IC50 from the micromolar to the nanomolar range (2).
| Compound ID | LSD1 IC₅₀ | Kᵢ Value | MAO-A/B Selectivity | Primary Cellular Phenotype | Reference |
| Compound 27 | 0.564 μM | N/A | Moderate | Suppresses MGC-803 cell migration | 1 |
| Compound 15u | 49 nM | 16 nM | High (>100-fold) | Induces CD11b/CD86 in THP-1 cells | 3 |
| Compound 59 | 9.75 μM | N/A | High | Inhibits EC109 & PC-3 proliferation | 2 |
Preclinical Validation Workflows
To rigorously validate a novel triazolo[4,5-d]pyrimidine derivative, you must establish a self-validating experimental pipeline. This ensures that the observed phenotypic changes are causally linked to on-target LSD1 inhibition rather than off-target cytotoxicity.
Fig 2: Step-by-step preclinical validation workflow for reversible LSD1 inhibitors.
Protocol 1: In Vitro LSD1 Demethylase Activity & Reversibility Assay
Causality Principle: LSD1 oxidizes the methyl group on H3K4me2, producing formaldehyde and hydrogen peroxide (H₂O₂). By coupling this reaction with Amplex Red and Horseradish Peroxidase (HRP), H₂O₂ generation is converted into a highly fluorescent resorufin signal. To prove reversibility, an 80-fold rapid dilution assay is employed. If the inhibitor is reversible, enzymatic activity will recover post-dilution.
Self-Validating Controls:
-
Negative Control: No-enzyme well (measures background auto-oxidation).
-
Positive Control: 2-PCPA or GSK2879552 (validates the irreversible profile during the dilution step).
Step-by-Step Procedure:
-
Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM CHAPS). Expert Insight: Do NOT add reducing agents like DTT or β-mercaptoethanol. They will scavenge the H₂O₂ produced, resulting in a false-negative fluorescent signal.
-
Enzyme Incubation: Incubate 50 nM recombinant human LSD1 with varying concentrations of the triazolo[4,5-d]pyrimidine compound (0.1 nM to 10 μM) for 30 minutes at room temperature.
-
Substrate Addition: Add 10 μM of H3K4me2 peptide substrate, 50 μM Amplex Red, and 1 U/mL HRP to initiate the reaction.
-
Kinetic Readout: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes. Calculate IC₅₀ using non-linear regression.
-
Reversibility Dilution: Pre-incubate LSD1 with the inhibitor at 10× its IC₅₀ for 30 minutes. Dilute the mixture 80-fold into a buffer containing the substrate. Monitor the recovery of the initial velocity ( V0 ) compared to an uninhibited control.
Protocol 2: Cellular Target Engagement (H3K4me2 Western Blot)
Causality Principle: Biochemical potency does not guarantee cellular efficacy due to membrane permeability limits. If the compound successfully enters the nucleus and inhibits LSD1, the specific substrate (H3K4me2) must accumulate in a dose-dependent manner.
Step-by-Step Procedure:
-
Cell Treatment: Seed MGC-803 or THP-1 cells at 5×105 cells/well. Treat with the inhibitor at 0.1, 1, and 10 μM for 48 hours.
-
Histone Extraction: Lyse cells using a Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN₃) to isolate nuclei. Extract histones using 0.2 N HCl overnight at 4°C, followed by neutralization with NaOH.
-
Immunoblotting: Run 10 μg of histone extract on a 15% SDS-PAGE gel. Transfer to a PVDF membrane.
-
Probing: Probe with anti-H3K4me2 (Primary target) and anti-Total H3 (Loading control). Expert Insight: Total H3 is mandatory here instead of GAPDH or Actin, as you are quantifying the relative modification state of the histone pool itself.
Protocol 3: Phenotypic Evaluation via Flow Cytometry
Causality Principle: In AML cell lines like THP-1, LSD1 represses the expression of myeloid differentiation genes. Pharmacological blockade of LSD1 forces these leukemic cells to differentiate into mature macrophage-like cells, characterized by the upregulation of surface markers CD11b and CD86 (3).
Step-by-Step Procedure:
-
Treatment: Treat THP-1 cells with the established IC₅₀ and IC₉₀ concentrations of the inhibitor for 72 hours.
-
Harvest & Wash: Centrifuge cells at 300 × g for 5 minutes. Wash twice with cold FACS buffer (PBS + 2% FBS).
-
Antibody Staining: Resuspend in 100 μL FACS buffer. Add 5 μL of APC-conjugated anti-CD11b and PE-conjugated anti-CD86. Incubate in the dark at 4°C for 30 minutes.
-
Validation Control: Run parallel samples stained with APC- and PE-conjugated Isotype Controls to establish background fluorescence gates.
-
Acquisition: Wash cells twice, resuspend in 300 μL FACS buffer, and analyze via flow cytometry (acquire at least 10,000 live single-cell events).
References
-
Li, Z.-H., Liu, X.-Q., Geng, P.-F., Suo, F.-Z., Ma, J.-L., Yu, B., ... & Liu, H.-M. (2017). "Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors." ACS Medicinal Chemistry Letters.[Link]
-
Wang, S., Zhao, L. J., Zheng, Y. C., Shen, D. D., Miao, E. F., Qiao, X. P., ... & Liu, H. M. (2019). "Development of the triazole-fused pyrimidine derivatives as highly potent and reversible inhibitors of histone lysine specific demethylase 1 (LSD1/KDM1A)." European Journal of Medicinal Chemistry.[Link]
-
Han, D., Lu, J., Xu, Y., et al. (2024). "Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies." Molecules.[Link]
Sources
Application Note: Preclinical Evaluation of Triazolopyrimidines as Targeted Anticancer Agents
Introduction & Mechanistic Rationale
Triazolopyrimidines (TPs) represent a highly versatile, privileged pharmacophore in modern oncology and drug development. Structurally, the triazolopyrimidine core acts as a potent bioisostere for adenine, allowing these molecules to competitively occupy the ATP-binding pockets of critical kinases such as Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 2 (JAK2)[1].
Beyond kinase inhibition, TPs exhibit profound effects on microtubule dynamics. Depending on their specific substitution patterns, TPs can either inhibit tubulin polymerization by binding near the colchicine site[2], or uniquely promote tubulin polymerization through a distinct mechanism that does not competitively overlap with paclitaxel[3]. Recent rational drug design has even yielded dual-action TP derivatives that simultaneously disrupt tubulin assembly and inhibit JAK2/STAT3 signaling, leading to synergistic mitochondrial dysfunction and apoptosis[4].
Dual mechanism of action of triazolopyrimidines inducing cancer cell apoptosis.
Experimental Workflow & Self-Validating Design
To rigorously evaluate the anticancer efficacy of novel TP candidates, a self-validating experimental workflow is required. As a Senior Application Scientist, it is critical to design protocols where every step contains internal controls to rule out artifactual data.
For instance, observing cytotoxicity in an MTT assay is insufficient on its own; it must be correlated with target-specific cell-free assays (e.g., tubulin polymerization) to prove the mechanism[2]. Furthermore, downstream cellular consequences—such as cell cycle arrest and apoptosis—must be quantified using flow cytometry to confirm that the in vitro target engagement translates to the expected phenotypic response in living cells[4].
Experimental workflow for evaluating triazolopyrimidine anticancer agents.
Step-by-Step Experimental Protocols
Protocol A: High-Throughput Cell Viability (MTT Assay)
Causal Rationale: The MTT assay measures the reduction of a tetrazolium component into an insoluble formazan product by viable mitochondria. Because TPs are known to induce mitochondrial depolarization and ROS production[4], this assay provides a highly sensitive, direct readout of TP-induced metabolic collapse.
Self-Validating Controls:
-
Negative Control: 0.1% (v/v) DMSO vehicle (ensures solvent lipophilicity does not cause baseline toxicity)[5].
-
Positive Control: Doxorubicin or Paclitaxel (validates assay sensitivity).
-
Selectivity Control: WI-38 normal human fibroblasts (proves the TP targets cancer cells preferentially over healthy tissue)[6].
Procedure:
-
Seeding: Harvest logarithmic-phase cancer cells (e.g., A549, MCF-7, HeLa) and seed at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Prepare a serial dilution of the TP candidate (1–100 µM) in complete media. Critical Insight: Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced apoptosis[5]. Treat cells for 48 hours. Why 48 hours? Tubulin-targeting TPs require cells to progress to the mitotic phase to trigger G2/M arrest; shorter incubations may yield artificially high IC50 values.
-
Labeling: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C[5].
-
Solubilization: Carefully aspirate the media and add 100 µL of solubilization buffer (or pure DMSO) to dissolve the formazan crystals[5]. Incubate overnight or agitate for 15 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
Protocol B: Cell-Free Tubulin Polymerization Assay
Causal Rationale: To definitively prove whether a TP's mechanism is direct microtubule disruption or upstream kinase inhibition, a cell-free assay is mandatory. TPs can act as either stabilizers (like paclitaxel) or destabilizers (like colchicine)[2][3].
Self-Validating Controls:
-
Stabilizer Control: Paclitaxel (promotes rapid polymerization).
-
Destabilizer Control: Colchicine or Vinblastine (inhibits polymerization).
Procedure:
-
Preparation: Pre-warm a 96-well half-area plate to 37°C. Keep all tubulin reagents strictly on ice until the reaction starts to prevent premature assembly.
-
Reaction Mix: Combine 3 mg/mL pure bovine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter (e.g., DAPI). Critical Insight: Using pure tubulin rather than MAP-rich tubulin proves that the TP binds directly to the tubulin heterodimer, not to associated proteins[3].
-
Compound Addition: Add the TP candidate at varying concentrations (e.g., 1, 5, 10 µM).
-
Kinetic Readout: Immediately transfer the plate to a fluorometer pre-heated to 37°C. Measure fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes.
-
Interpretation: An upward shift in the Vmax of the assembly curve indicates tubulin stabilization[3], whereas a flattened curve indicates inhibition of polymerization[2].
Protocol C: Flow Cytometric Analysis of Apoptosis and Cell Cycle
Causal Rationale: TPs targeting tubulin characteristically halt cells at the G2/M checkpoint, while those targeting EGFR or Topoisomerase II often induce S-phase arrest[2][6]. Using Propidium Iodide (PI) for DNA content and Annexin V for surface phosphatidylserine allows us to map the precise timeline of TP-induced mitotic catastrophe.
Procedure:
-
Treatment & Harvest: Treat cells with the TP candidate at 1/2×IC50 , 1×IC50 , and 2×IC50 for 24 and 48 hours. Harvest cells, ensuring the collection of both floating (apoptotic) and adherent cells.
-
Cell Cycle Staining: Fix half the cell population in ice-cold 70% ethanol overnight. Wash and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 minutes at room temperature in the dark[6].
-
Apoptosis Staining: Resuspend the remaining live cells in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 minutes at room temperature in the dark.
-
Acquisition: Analyze a minimum of 10,000 events per sample via flow cytometry. Use unstained and single-color controls for strict compensation of the FITC and PI emission spectra.
Quantitative Data Summarization
The structural plasticity of the triazolopyrimidine core allows for targeted tuning against specific cancer phenotypes. The table below summarizes the quantitative efficacy and primary targets of recently developed TP derivatives across various human cancer cell lines.
| Compound Designation | Primary Target(s) | Cancer Cell Line | IC50 Value | Key Cellular Consequence |
| Compound 7g | Tubulin & JAK2 (Dual) | A549 (Lung) | 8–18 nM | G2/M Arrest, ROS generation, Mitochondrial depolarization[4] |
| Compound 3d | Tubulin (Colchicine site) | HeLa (Cervical) | 0.45 µM | G2/M Arrest, Caspase-9 activation[2] |
| Compound 13c | Multi-target (EGFR, TOP-II) | MCF-7 (Breast) | 2.42 µM | S-phase cell cycle arrest[6] |
| Compound 1 | EGFR | HCC1937 (Breast) | 7.01 µM | Inhibition of EGFR/AKT signaling, Apoptosis[5] |
References
-
[3] Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry - ACS Publications. 3
-
[4] Design, Synthesis, and Antitumor Efficacy of Substituted 2-Amino[1,2,4]triazolopyrimidines and Related Heterocycles as Dual Inhibitors for Microtubule Polymerization and Janus Kinase 2. Journal of Medicinal Chemistry - ACS Publications. 4
-
[5] Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI Molecules. 5
-
[6] Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances / PMC. 6
-
[2] Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI. 2
-
[1] Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Publishing. 1
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- 1. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06704E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents [mdpi.com]
- 6. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Triazolo[4,5-d]pyrimidine Libraries: Workflows for Kinase and Epigenetic Target Discovery
Rationale and Scaffold Significance
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery, functioning as a bioisostere for the purine ring. Because it mimics the adenine moiety of ATP and FAD, this bicyclic system is exceptionally effective for developing ATP-competitive kinase inhibitors and FAD-dependent epigenetic enzyme modulators. Recent high-throughput screening (HTS) campaigns have successfully identified triazolo[4,5-d]pyrimidines as potent inhibitors of the[1], [2], and as antagonists for [3].
The triazole ring provides distinct hydrogen bond donor/acceptor profiles compared to standard purines, altering the hydration network in the hinge region of kinases. This subtle electronic difference often leads to improved selectivity profiles during hit-to-lead optimization.
Library Synthesis and Chemical Causality
When synthesizing triazolo[4,5-d]pyrimidine libraries for HTS, controlling the cyclization chemistry is paramount. A critical chemical liability during the synthesis of 5-substituted triazolo[4,5-d]pyrimidines is the [4].
Causality in Synthesis: Under basic cyclization conditions (e.g., using sodium ethoxide), the 5-amino-1,2,3-triazole-4-carboxamide intermediate can isomerize. This must be strictly controlled because the resulting Dimroth isomer typically exhibits drastically reduced target affinity. To ensure the integrity of the screening library, rapid cyclization conditions must be optimized to kinetically favor the desired triazolo[4,5-d]pyrimidine over the thermodynamic Dimroth product. All library members must undergo rigorous LC-MS quality control to ensure >95% purity of the correct isomer before plating.
Fig 1. HTS Workflow for Triazolo[4,5-d]pyrimidine Libraries.
HTS Assay Design: The TR-FRET Advantage
For screening heterocyclic libraries against targets like GCN2 or LSD1, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.
Causality in Assay Selection: Triazolo[4,5-d]pyrimidines and their synthetic precursors often exhibit intrinsic auto-fluorescence in the 300–500 nm range. Standard fluorescence intensity assays are highly susceptible to false positives or negatives from this interference. TR-FRET utilizes Lanthanide chelates (e.g., Europium) that possess exceptionally long emission half-lives (milliseconds). By introducing a 50 µs time delay between excitation and emission reading, all short-lived compound auto-fluorescence decays to zero. This temporal gating isolates the specific FRET signal, creating a self-validating system with near-zero background noise.
Detailed Protocol: TR-FRET Kinase Assay for GCN2 Inhibitors
This protocol details the biochemical screening of triazolo[4,5-d]pyrimidines against GCN2, a kinase implicated in leukemia cell survival under amino acid deprivation[1].
Materials
-
Recombinant human GCN2 kinase domain.
-
Biotinylated eIF2α peptide substrate.
-
Europium-labeled anti-phospho-eIF2α antibody (Donor).
-
Streptavidin-Allophycocyanin (APC) (Acceptor).
-
384-well low-volume white microplates.
Step-by-Step Methodology
-
Compound Dispensing : Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of triazolo[4,5-d]pyrimidine library compounds (10 mM in DMSO) into the 384-well plate.
-
Reasoning: Acoustic dispensing eliminates pipetting carryover and minimizes DMSO concentration (<1% final), which can denature the GCN2 enzyme.
-
-
Kinase Addition : Add 5 µL of 2X GCN2 enzyme solution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation : Add 5 µL of 2X ATP/Biotin-eIF2α substrate mix.
-
Reasoning: The final ATP concentration must be set at the apparent Km of GCN2. This ensures balanced assay sensitivity, allowing ATP-competitive triazolo[4,5-d]pyrimidine inhibitors to be identified without being outcompeted by super-physiological ATP levels.
-
-
Incubation : Seal the plate and incubate for 60 minutes at 25°C.
-
Reaction Termination & Detection : Add 10 µL of Detection Mix containing EDTA (to chelate Mg2+ and stop the kinase reaction), Eu-anti-phospho antibody, and Streptavidin-APC.
-
Equilibration : Incubate for 60 minutes in the dark to allow the FRET complex to form.
-
Readout : Read on a multimode microplate reader using TR-FRET settings (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm; Delay: 50 µs; Integration: 150 µs).
Fig 2. GCN2 Kinase Signaling Pathway and Inhibitor Intervention.
Data Analysis and Hit Triage
A robust HTS campaign requires rigorous statistical validation. The Z'-factor must be calculated for each plate using positive (known inhibitor) and negative (DMSO) controls. A Z'-factor > 0.6 indicates an excellent assay suitable for hit triage.
Table 1: HTS Assay Validation Metrics
| Metric | Target Value | Experimental Observation | Causality / Implication |
| Z'-factor | > 0.6 | 0.78 ± 0.04 | Confirms wide separation between positive and negative controls with low variance. |
| Signal-to-Background (S/B) | > 5.0 | 12.4 | TR-FRET temporal gating successfully eliminated library auto-fluorescence. |
| CV% (Coefficient of Variation) | < 10% | 4.2% | Acoustic dispensing ensured high volumetric precision across the 384-well plate. |
Following primary screening, hits are subjected to 10-point dose-response curves to determine the IC50. For triazolo[4,5-d]pyrimidines targeting GCN2, structural optimization of the 3-, 5-, and 7-positions dictates selectivity over related kinases like PERK and PKR[1]. Similarly, when targeting LSD1, the substituent at the 7-position (e.g., piperidine or pyridine rings) forms critical hydrogen bonds with Met332 in the active site, driving nanomolar potency[2].
Table 2: Representative SAR Profile of Triazolo[4,5-d]pyrimidine Hits
| Compound ID | Core Scaffold | Target | IC50 (µM) | Selectivity Profile |
| Hit-A | Triazolo[4,5-d]pyrimidine | GCN2 | 0.15 | >10x over PERK/HRI |
| Hit-B | Triazolo[4,5-d]pyrimidine | LSD1 | 0.56 | >50x over MAO-A/B |
| Hit-C | Triazolo[4,5-d]pyrimidine | CCR7 | 0.43 | >25x over CXCR2 |
References
-
Lough L, et al. "Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells." PMC / NIH. URL:[Link]
-
Zheng YC, et al. "Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors." ACS Medicinal Chemistry Letters. URL:[Link]
-
"Optimization of triazolo[4,5-d]pyrimidines towards human CC chemokine receptor 7 (CCR7) antagonists." ResearchGate. URL:[Link]
-
"Identification of[1,2,3]Triazolo[4,5-d]pyrimidin-7(6H)-ones as Novel Inhibitors of Chikungunya Virus Replication." Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
Sources
development of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine-based probes
Topic: Development and Application of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine-Based Chemical Probes for Target Identification and Validation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for High-Quality Chemical Probes
In the landscape of modern drug discovery and chemical biology, understanding the precise molecular interactions of a small molecule within a complex biological system is paramount. Cell-based phenotypic screens can identify compounds with desirable effects, but they often leave a critical question unanswered: what is the specific protein target or pathway responsible for the observed phenotype?[1] Chemical probes—small molecules designed to selectively engage a specific protein target—are indispensable tools for dissecting this complexity.[2] They allow researchers to validate the role of a target in disease, explore its function in living systems, and provide a crucial bridge from a screening hit to a viable therapeutic lead.[2][3]
The[4][5][6]triazolo[4,5-d]pyrimidine scaffold represents a "privileged" chemical structure in medicinal chemistry, known to interact with a wide range of important enzyme families, particularly protein kinases such as GCN2 and CDK2, as well as enzymes like dihydroorotate dehydrogenase (DHODH).[7][8][9][10] This inherent bioactivity makes it an exceptional starting point for the development of potent and selective chemical probes.
This guide provides a comprehensive framework for the design, synthesis, and application of chemical probes derived from the versatile 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine core. We will detail a strategic workflow from initial probe construction to robust, in-cell target engagement validation and unbiased target identification using advanced chemoproteomic techniques.
Section 1: Probe Design and Synthesis Strategy
The efficacy of a chemical probe is not accidental; it is the result of a deliberate design strategy that balances target affinity with the functionality required for downstream applications. A well-designed probe consists of three key components: a recognition element, a linker, and a reporter or handle.
-
Recognition Element (Warhead): The core 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine scaffold, which provides the binding affinity and selectivity for the target protein(s).
-
Linker: A chemically stable chain used to attach the reporter group. Its length and composition are critical to ensure that the reporter does not sterically hinder the warhead's interaction with its target.
-
Reporter/Handle: A functional group that enables detection or enrichment. For target identification, an alkyne handle is ideal as it allows for bio-orthogonal ligation to an azide-tagged reporter (e.g., biotin for affinity purification, or a fluorophore for imaging) via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry".[11][12]
Caption: General architecture of a triazolopyrimidine-based chemical probe.
Synthetic Protocol: Synthesis of an Alkyne-Functionalized Probe
The 5-chloro position on the triazolopyrimidine core is an excellent electrophilic site for nucleophilic substitution, providing a direct handle for introducing a linker terminating in an alkyne.
Objective: To synthesize a probe by reacting 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine with a suitable amino-alkyne linker.
Materials:
-
5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine
-
Propargylamine (or a longer amino-alkyne linker)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Add propargylamine (1.5 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at 60 °C for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of EtOAc in hexanes) to yield the desired alkyne-functionalized probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Scientist's Note: The choice of linker is critical. A short linker like the one derived from propargylamine may be sufficient, but longer, more flexible linkers (e.g., based on PEG) can sometimes improve target accessibility. It is often advisable to synthesize a small library of probes with varying linker lengths to empirically determine the optimal design.
Section 2: Target Engagement Validation in a Cellular Context
Before a probe can be used for target discovery, it is essential to confirm that it engages its intended target(s) within the complex environment of a living cell.[2] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for verifying direct drug-protein interactions in cells and tissues.[13] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (our probe) will be more resistant to heat-induced denaturation and aggregation than the unbound protein.[4][14]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: Isothermal Dose-Response (ITDR) CETSA
This protocol determines the potency of the probe in stabilizing its target at a fixed temperature.
Materials:
-
Cultured cells expressing the target of interest
-
Alkyne-functionalized probe and untagged parent compound
-
DMSO
-
PBS with protease inhibitors
-
PCR plates and thermal cycler
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
Apparatus for cell lysis (e.g., liquid nitrogen)
-
High-speed refrigerated centrifuge
-
Reagents for protein quantification (e.g., Western Blot antibodies for the target protein)
Procedure:
-
Compound Treatment: Prepare serial dilutions of the probe in cell culture media. Add the dilutions to cells plated in a multi-well format. Include a vehicle-only (DMSO) control. Incubate at 37°C for a predetermined time (e.g., 1 hour) to allow for cell penetration and target binding.[4]
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspensions into PCR tubes. Heat all samples in a thermal cycler to a single, optimized temperature for 3 minutes (this temperature should be on the steep part of the protein's melt curve, determined from a preliminary melt-curve experiment).[15] Include a non-heated control sample at room temperature.
-
Lysis: Immediately after heating, cool the samples to room temperature.[4] Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[15]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]
-
Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the soluble target protein remaining in each sample using a suitable method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of probe concentration. The resulting curve can be fitted to determine the EC₅₀ for target stabilization.
Trustworthiness Check: A crucial control is to run the experiment in parallel with the parent, untagged compound. A similar stabilization effect would indicate that the core scaffold is responsible for the binding, and that the linker/handle does not abolish its activity.
Section 3: Unbiased Target Identification via Affinity-Based Protein Profiling (AfBPP)
Once a probe has been validated, it can be deployed to identify its binding partners in an unbiased manner. The AfBPP workflow leverages the alkyne handle on the probe to covalently attach a biotin tag, enabling the selective enrichment of probe-protein complexes on streptavidin beads for subsequent identification by mass spectrometry.[16][17]
Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).
Protocol: AfBPP for Target Identification
Objective: To enrich and identify the protein binding partners of the alkyne-functionalized probe from a complex cell lysate.
Materials:
-
Cell lysate prepared in a non-denaturing buffer with protease inhibitors
-
Alkyne-functionalized probe
-
Untagged parent compound (for competition)
-
Biotin-Azide (e.g., Biotin-PEG3-Azide)
-
Copper(II) sulfate (CuSO₄)
-
A copper ligand (e.g., TBTA)
-
A reducing agent (e.g., Sodium Ascorbate)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with low concentrations of detergent)
-
Reagents for on-bead protein digestion (DTT, Iodoacetamide, Trypsin)
Procedure:
-
Lysate Incubation: Aliquot the cell lysate into two tubes. To one, add the alkyne-probe to a final concentration of 1-10 µM. To the other (the competition control), first add a 50-100 fold excess of the untagged parent compound, incubate for 30 min, then add the alkyne-probe. Incubate all samples for 1 hour at 4°C with gentle rotation.
-
Click Chemistry: Prepare a fresh "click" cocktail containing Biotin-Azide, CuSO₄, TBTA, and Sodium Ascorbate. Add this cocktail to the lysates and incubate for 1-2 hours at room temperature to attach the biotin tag to the probe.[12]
-
Enrichment: Add pre-washed streptavidin beads to each lysate and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.[16]
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. This is a critical step to reduce background.
-
On-Bead Digestion: Resuspend the washed beads in a digestion buffer. Reduce the proteins with DTT, alkylate with iodoacetamide, and then digest overnight with trypsin.
-
LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides. Analyze the peptides by LC-MS/MS to determine their sequences and thus identify the proteins.[20][21]
-
Data Analysis: Use a quantitative proteomics software platform to compare the protein abundances between the probe-only sample and the competition control sample. True binding partners should be significantly depleted in the competition sample.
Data Presentation and Interpretation
The output from the LC-MS/MS analysis can be substantial. A structured table is essential for prioritizing candidate proteins.
Table 1: Hypothetical AfBPP Target Identification Results
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (-Probe / +Probe) | p-value | Notes |
| P00533 | EGFR | Epidermal growth factor receptor | 25.4 | <0.001 | Known kinase; high confidence hit |
| P04626 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | 18.9 | <0.001 | Related kinase; potential off-target |
| P62258 | KCC2D | Cyclin-dependent kinase 2 | 15.2 | <0.005 | Known target family for scaffold |
| Q05397 | HSP90A | Heat shock protein HSP 90-alpha | 1.2 | 0.45 | Non-specific binder; no change with competition |
| P02768 | ALB | Serum albumin | 1.1 | 0.89 | Common contaminant; non-specific |
Scientist's Note: A successful AfBPP experiment hinges on the competition control. A protein that is highly enriched by the probe but is not depleted in the presence of the excess untagged competitor is likely a non-specific binder.[22] True targets should show a significant, dose-dependent reduction in binding in the competition sample. Follow-up validation of top hits using orthogonal methods, such as CETSA with specific antibodies or genetic approaches (e.g., siRNA knockdown), is essential.[23]
Conclusion
The 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine scaffold is a powerful starting point for the development of sophisticated chemical probes. By employing a rational design strategy that incorporates a bio-orthogonal handle, researchers can synthesize versatile tools for interrogating complex biological systems. The combination of CETSA for target engagement validation and AfBPP for unbiased target discovery provides a robust and reliable workflow to elucidate the mechanism of action of small molecules. This integrated approach accelerates the journey from a bioactive compound to a validated drug target, ultimately advancing the field of drug discovery.
References
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
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Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376–386. [Link]
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Reinhard, F. B. M., Eberhard, D., Werner, T., & Haso, L. (2015). The cellular thermal shift assay (CETSA) for monitoring of drug-target interactions in cells. Bio-protocol, 5(21), e1630. [Link]
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Oda, Y., Huang, K., Cross, F. R., Cowburn, D., & Chait, B. T. (1999). Accurate quantitation of protein expression and site-specific phosphorylation. Proceedings of the National Academy of Sciences, 96(12), 6591–6596. [Link]
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Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035–1044. [Link]
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Mironov, G. G., & Gelfand, M. S. (2019). Small-molecule Target and Pathway Identification. Broad Institute. [Link]
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Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]
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Swarbrick, J. M., & Jones, A. M. (2012). Fully Functionalized Small-Molecule Probes for Integrated Phenotypic Screening and Target Identification. Journal of the American Chemical Society, 134(28), 11437–11440. [Link]
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Department of Chemistry. (2018). New Chemical Probe Technologies: Applications to Imaging, Target Identification and Drug Discovery. University of Connecticut. [Link]
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Donnelly, A., F-Bahja, A., & Ron, D. (2016). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. PLoS ONE, 11(9), e0162529. [Link]
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Memorial Sloan Kettering Cancer Center. (n.d.). Development of Chemical Probes. [Link]
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Holder, M. S., & Rob, T. (2023). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]
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Taguchi, A., Hanash, S., & Wu, C. C. (2015). LC-MS/MS based Serum Proteomics for Identification of Candidate Biomarkers for Hepatocellular Carcinoma. Proteomics, 15(21), 3669–3679. [Link]
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Liu, Y., & Zhang, J. (2020). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-Based Proteomics of Drug-Metabolizing Enzymes and Transporters. Pharmaceutics, 12(10), 912. [Link]
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Bower, M. J., Atrash, B., & Blagg, B. S. J. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 16(15), 4042–4046. [Link]
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Technology Networks. (2025). How LC-MS Works in Proteomics To Identify and Quantify Proteins. [Link]
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Wikipedia. (n.d.). Click chemistry. [Link]
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Henderson, R., & Watson, S. P. (2017). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Platelets, 28(8), 817–820. [Link]
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Al-Ostoot, F. H., El-Sayed, M. A. A., & El-Hady, H. A. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[4][5][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 25(18), 4160. [Link]
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Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
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Aka, C. O., & Aka, I. A. (2022). Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls. RSC Medicinal Chemistry, 13(3), 329–338. [Link]
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Pinacho, D., & Escarpa, A. (2019). Copper(I)-Catalyzed Click Chemistry as a Tool for the Functionalization of Nanomaterials and the Preparation of Electrochemical (Bio)Sensors. Sensors, 19(10), 2379. [Link]
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EU-OPENSCREEN. (2023). The importance of chemical probes in molecular and cell biology. FEBS Network. [Link]
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Al-Mubarak, A. I., & Al-Amri, J. F. (2023). LC-MS/MS-Based Proteomics Approach for the Identification of Candidate Serum Biomarkers in Patients with Narcolepsy Type 1. International Journal of Molecular Sciences, 24(5), 4381. [Link]
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Wang, Y., Zhang, Y., & Li, Y. (2021). Discovery of Novel[4][5][6]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(20), 15336–15351. [Link]
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Chen, Y. L., & Chen, C. H. (2022). Click Chemistry-Enabled Conjugation Strategy for Producing Dibenzodiazepinone-Type Fluorescent Probes To Target M2 Acetylcholine Receptors. Bioconjugate Chemistry, 33(11), 2097–2108. [Link]
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Wang, Y., & Li, X. (2023). Optimization of Targeted Plant Proteomics Using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). ACS Agricultural Science & Technology, 3(5), 481–489. [Link]
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Phillips, M. A., & Rathod, P. K. (2010). Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum. Journal of Medicinal Chemistry, 53(10), 4084–4096. [Link]
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Phillips, M. A., & Rathod, P. K. (2016). A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria. ACS Infectious Diseases, 2(12), 945–957. [Link]
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Deng, X., Kokkonda, S., El Mazouni, F., White, J., Burrows, J. N., Kaminsky, W., ... & Phillips, M. A. (2014). Fluorine Modulates Species Selectivity in the Triazolopyrimidine Class of Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors. Journal of Medicinal Chemistry, 57(12), 5381–5394. [Link]
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El-Sayed, M. A. A., & Al-Ostoot, F. H. (2021). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Jurnal UPI, 24(1), 1-20. [Link]
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Phillips, M. A., & Rathod, P. K. (2011). Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice. Journal of Medicinal Chemistry, 54(18), 6131–6139. [Link]
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Nardella, F., & Esin, E. (2022). Proteomic Profiling of Antimalarial Plasmodione Using 3‐Benz(o)ylmenadione Affinity‐Based Probes. Chemistry – A European Journal, 28(51), e202201291. [Link]
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Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
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GraphViz Examples and Tutorial. (n.d.). Simple Graph. [Link]
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Graphviz. (2024). DOT Language. [Link]
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Graphviz. (2022). dot. [Link]
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Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]
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Podlesainski, D., & Kalscheuer, R. (2022). In Situ Biofilm Affinity-Based Protein Profiling Identifies the Streptococcal Hydrolase GbpB as the Target of a Carolacton-Inspired Chemical Probe. ACS Chemical Biology, 17(9), 2415–2424. [Link]
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Wang, Z., & Lv, W. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 196–200. [Link]
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Kaschani, F., & Kaiser, M. (2024). Affinity-based protein profiling (AfBPP) using different Callyaerin probes in M. tuberculosis H37Rv. PRIDE Archive, PXD050770. [Link]
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Fang, C., & Li, J. (2022). Activity-based protein profiling: A graphical review. Journal of Pharmaceutical Analysis, 12(4), 541–553. [Link]
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Zhang, H., & Liu, Y. (2018). General schemes of affinity-based protein profiling. ResearchGate. [Link]
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Application Note: Protocol for Evaluating the Antiproliferative Mechanisms of Triazolopyrimidine Derivatives
Introduction & Mechanistic Rationale
Triazolopyrimidines (TPs) represent a highly versatile class of heterocyclic compounds with profound anticancer properties. Their primary mechanism of action frequently involves the disruption of microtubule dynamics by inhibiting tubulin polymerization[1]. Unlike paclitaxel, which stabilizes microtubules, or vinca alkaloids, many TP derivatives bind uniquely to tubulin, preventing its assembly into functional mitotic spindles[1]. This disruption triggers cell cycle arrest—typically in the G2/M or S phase—leading to mitochondrial dysfunction and subsequent apoptosis[2],[3].
To rigorously evaluate novel TP derivatives, researchers must employ a multi-tiered validation strategy that moves from broad phenotypic cytotoxicity down to specific molecular target engagement.
Experimental workflow for evaluating triazolopyrimidine antiproliferative activity.
Experimental Protocols
Cell Viability & Cytotoxicity Assay (MTT)
Objective : Determine the half-maximal inhibitory concentration (IC₅₀) of TP derivatives across a panel of cancer cell lines.
Causality & Insights : The MTT assay measures metabolic activity via NAD(P)H-dependent cellular oxidoreductases. Because TPs primarily target the mitotic spindle, cells must enter mitosis to experience the cytotoxic effects. Therefore, a minimum incubation of 48 to 72 hours is required; shorter assays may yield false negatives due to cells stalling in interphase.
Self-Validating System : Always include a vehicle control (DMSO ≤ 0.5% v/v) to establish baseline viability, and a positive control (e.g., Combretastatin A-4 or Colchicine) to validate assay sensitivity and dynamic range.
Step-by-Step Procedure :
-
Seed target cancer cells (e.g., MCF-7, HeLa) at a density of 5 × 10³ cells/well in a 96-well flat-bottom plate.
-
Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow cell adherence.
-
Treat cells with a serial dilution of the TP derivative (e.g., 0.1 µM to 50 µM) for 48–72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for exactly 4 hours.
-
Carefully aspirate the media and dissolve the resulting insoluble formazan crystals in 150 µL of DMSO.
-
Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay
Objective : Validate direct target engagement by assessing the compound's ability to inhibit tubulin assembly[4].
Causality & Insights : Tubulin polymerization increases the turbidity of the solution. This physical change is directly proportional to optical density (absorbance) at 340 nm. TPs acting as inhibitors will suppress the Vmax of the polymerization curve, confirming the phenotypic cytotoxicity is driven by microtubule destabilization[4].
Self-Validating System : Run parallel reactions with Paclitaxel (polymerization enhancer) and Colchicine (polymerization inhibitor) to ensure the tubulin protein is active, responsive, and not denatured.
Step-by-Step Procedure :
-
Prepare MAP-rich or >99% pure bovine brain tubulin in ice-cold GPEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
Pre-warm a 96-well half-area plate and the microplate reader to 37°C.
-
Add the TP derivative (e.g., 5 µM final concentration) to the designated wells.
-
Rapidly add the tubulin solution (final concentration ~10 µM) to the wells to initiate the reaction.
-
Immediately read the absorbance at 340 nm every minute for 60 minutes.
-
Calculate the Vmax of polymerization and compare it to the vehicle control.
Cell Cycle Analysis (Flow Cytometry)
Objective : Determine the specific phase of cell cycle arrest induced by the TP derivative.
Causality & Insights : Fixing cells with cold ethanol permeabilizes the membrane, allowing Propidium Iodide (PI) to intercalate into DNA stoichiometrically. The fluorescence intensity directly correlates with DNA ploidy, distinguishing between G0/G1 (2n), S (between 2n and 4n), and G2/M (4n) phases[2].
Step-by-Step Procedure :
-
Treat cells with the established IC₅₀ concentration of the TP derivative for 24 hours.
-
Harvest cells via trypsinization, wash twice with cold PBS, and centrifuge at 1500 rpm for 5 minutes.
-
Fix the cell pellet by dropwise addition of 70% cold ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.
-
Wash fixed cells with PBS to remove residual ethanol.
-
Resuspend the pellet in 500 µL of PI/RNase staining buffer (20 µg/mL PI, 200 µg/mL RNase A, 0.1% Triton X-100 in PBS)[2].
-
Incubate in the dark for 30 minutes at room temperature.
-
Acquire data using a flow cytometer (minimum 10,000 events) and analyze using cell cycle modeling software (e.g., ModFit LT).
Apoptosis Quantification (Annexin V/PI Staining)
Objective : Quantify the induction of early and late apoptosis.
Causality & Insights : During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where Annexin V binds it with high affinity. PI is membrane-impermeable and only stains cells with compromised membranes (late apoptosis/necrosis). This dual-staining effectively maps the trajectory of cell death[3].
Self-Validating System : Single-stained controls (Annexin V only, PI only) and unstained cells are strictly required to set proper fluorescence compensation matrices and avoid false-positive quadrant gating.
Step-by-Step Procedure :
-
Treat cells with the TP derivative for 24–48 hours.
-
Collect both floating (apoptotic) and adherent cells. Wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a culture tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze immediately via flow cytometry.
Mechanistic pathway of triazolopyrimidine-induced apoptosis via tubulin inhibition.
Quantitative Data Presentation
To ensure robust comparative analysis across novel TP derivatives, summarize the multi-assay findings in a standardized format. Below is an example framework for structuring your experimental results:
| Compound ID | Cytotoxicity (IC₅₀, µM) | Tubulin Polymerization (IC₅₀, µM) | Primary Cell Cycle Arrest Phase | Apoptotic Population (%) |
| Vehicle (DMSO) | > 100 | N/A | Normal Distribution | < 5.0% |
| Colchicine (Control) | 0.05 ± 0.01 | 2.5 ± 0.3 | G2/M Phase | 45.2 ± 3.1% |
| TP-Derivative A | 2.42 ± 0.15 | 4.1 ± 0.2 | S Phase | 37.0 ± 2.4% |
| TP-Derivative B | 6.10 ± 0.40 | 8.8 ± 0.5 | G0/G1 Phase | 28.5 ± 1.8% |
| TP-Derivative C | 0.45 ± 0.05 | 0.8 ± 0.1 | G2/M Phase | 64.1 ± 4.2% |
Note: Data represents mean ± SD of three independent experiments. Apoptotic population includes both early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
References
-
[2] Title: Cytotoxic Activity of Organotin(IV) Derivatives with Triazolopyrimidine Containing Exocyclic Oxygen Atoms | Source: MDPI | URL: 2
-
[1] Title: Synthesis and SAR of[1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition | Source: Journal of Medicinal Chemistry - ACS Publications | URL:1
-
[3] Title: Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents | Source: RSC Publishing | URL: 3
-
[4] Title: Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities | Source: PMC | URL: 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytotoxic Activity of Organotin(IV) Derivatives with Triazolopyrimidine Containing Exocyclic Oxygen Atoms [mdpi.com]
- 3. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06704E [pubs.rsc.org]
- 4. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine
Welcome to the Technical Support Center for the functionalization of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine . This fused heterocyclic scaffold is a critical intermediate in the development of USP28 inhibitors[1], LSD1 inhibitors[2], and CXCR2/CCR7 antagonists[3].
Due to the highly electron-deficient nature of the pyrimidine ring and the coordinating ability of the triazole nitrogens, functionalizing the C5-chloro position requires precise control over reaction conditions. This guide provides field-proven troubleshooting strategies, optimization matrices, and self-validating protocols to ensure high-yielding syntheses.
Part 1: Troubleshooting Guides & FAQs
Q1: Why am I observing significant hydrolysis (pyrimidinone formation) instead of my desired SNAr product when using aliphatic amines? Causality: The C5-position of the triazolo[4,5-d]pyrimidine core is exceptionally electrophilic. The fused triazole ring exerts a strong electron-withdrawing effect, lowering the LUMO of the pyrimidine system[1]. If the reaction is not strictly anhydrous, trace water reacts with your organic base (e.g., DIPEA) to generate hydroxide ions. Hydroxide is a smaller, harder nucleophile than most amines and will rapidly outcompete them, displacing the chloride to form the thermodynamically stable 5-oxo (pyrimidinone) byproduct. Solution:
-
Reagent Prep: Dry all solvents (DMF or NMP) over 3Å molecular sieves for at least 24 hours prior to use.
-
Base Selection: Use non-nucleophilic bases like N,N -Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Avoid triethylamine (TEA) if it has not been freshly distilled, as it is highly hygroscopic.
Q2: My Buchwald-Hartwig amination with anilines at the 5-chloro position is stalling at 20% conversion. How do I prevent catalyst deactivation? Causality: Weak nucleophiles like anilines lack the electron density required for direct SNAr at viable temperatures. While Palladium-catalyzed cross-coupling lowers the activation energy, the triazole nitrogens (N1, N2) act as strong Lewis bases. They coordinate to the active Pd(0) species, forming stable, inactive off-cycle palladium complexes, effectively poisoning the catalyst[2]. Solution:
-
Ligand Choice: Use bulky, electron-rich bidentate or specialized monodentate ligands like XPhos or BrettPhos . The steric bulk of the dicyclohexyl groups shields the palladium center from coordination by the triazole nitrogens while accelerating the reductive elimination step.
-
Catalyst Loading: Increase the Pd source (e.g., Pd2(dba)3 ) to 5-10 mol% to account for partial sequestration.
Q3: When scaling up the SNAr reaction, I see the formation of ring-opened degradation products. What is the mechanism, and how is it prevented? Causality: Under strongly basic conditions and elevated temperatures (>100°C), the triazolo[4,5-d]pyrimidine system can undergo Dimroth-type rearrangements or nucleophilic attack at the C7 position, leading to the cleavage of the pyrimidine ring[3]. Solution: Do not exceed 80°C for SNAr reactions on this scaffold. If the nucleophile is too sterically hindered to react at 80°C, switch from an SNAr pathway to a Buchwald-Hartwig cross-coupling pathway.
Part 2: Quantitative Data & Optimization Matrix
The following table summarizes the optimized parameters for substituting the C5-chloro position based on the nucleophile class.
| Nucleophile Class | Recommended Pathway | Solvent | Base (Eq) | Catalyst / Ligand | Temp (°C) | Expected Yield |
| Primary Aliphatic Amines | SNAr | DMF (Dry) | DIPEA (2.0) | None | 60 | 85 - 95% |
| Secondary Aliphatic Amines | SNAr | NMP (Dry) | DIPEA (3.0) | None | 80 | 75 - 85% |
| Anilines (Electron-Rich) | Buchwald-Hartwig | 1,4-Dioxane | Cs2CO3 (2.5) | Pd2(dba)3 / XPhos | 100 | 70 - 80% |
| Anilines (Electron-Poor) | Buchwald-Hartwig | t -Amyl Alcohol | t -BuONa (2.0) | Pd(OAc)2 / BrettPhos | 110 | 60 - 75% |
| Phenols / Alcohols | SNAr (O-arylation) | THF | NaH (1.2) | None | 0 to 25 | 80 - 90% |
Part 3: Reaction Pathway Decision Matrix
Reaction selection workflow for 5-chloro-triazolo[4,5-d]pyrimidine substitution.
Part 4: Self-Validating Experimental Protocols
Protocol A: SNAr with Secondary Aliphatic Amines
This protocol utilizes a built-in LC-MS validation loop to prevent premature workup.
-
Preparation: To an oven-dried 20 mL vial equipped with a magnetic stir bar, add 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine (1.0 eq, 0.5 mmol, ~115.7 mg).
-
Solvent & Base Addition: Purge the vial with Argon for 5 minutes. Add anhydrous DMF (5.0 mL) followed by DIPEA (3.0 eq, 1.5 mmol, 261 µL). Stir until complete dissolution.
-
Nucleophile Addition: Add the secondary amine (1.2 eq, 0.6 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 80°C using an aluminum heating block.
-
Validation Checkpoint 1 (2 Hours): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Pass Condition: The starting material mass ( m/z [M+H]+=232.0 ) is <5% relative to the product peak.
-
Fail Condition: If starting material >5%, verify the pH is >9 (spot on wet pH paper). Add an additional 0.5 eq of amine and stir for 1 hour.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (20 mL) to precipitate the product. Filter the solid, wash with cold water ( 3×10 mL), and dry under high vacuum.
Protocol B: Buchwald-Hartwig Amination with Anilines
This protocol utilizes a catalyst-spiking validation step to overcome triazole-induced Pd poisoning.
-
Preparation: In a glovebox or under strict Schlenk conditions, charge a sealable tube with 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine (1.0 eq, 0.5 mmol), the aniline derivative (1.5 eq, 0.75 mmol), Cs2CO3 (2.5 eq, 1.25 mmol), Pd2(dba)3 (0.05 eq, 5 mol%), and XPhos (0.10 eq, 10 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL). Seal the tube tightly.
-
Reaction: Heat the mixture to 100°C for 12 hours behind a blast shield.
-
Validation Checkpoint 1 (12 Hours): Cool to room temperature and analyze a filtered aliquot via LC-MS.
-
Pass Condition: Complete consumption of the m/z 232.0 peak.
-
Fail Condition (Catalyst Poisoning): If conversion is stalled between 20-50%, the Pd catalyst has likely been sequestered by the triazole core. Action: In a glovebox, spike the reaction with an additional 2.5 mol% Pd2(dba)3 and 5 mol% XPhos. Heat for an additional 6 hours.
-
-
Workup: Dilute the mixture with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
References
-
Discovery of [1,2,3]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. National Institutes of Health (NIH) / PMC.[Link]
-
Discovery of[1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. National Institutes of Health (NIH) / PMC.[Link]
-
Optimization of triazolo[4,5-d]pyrimidines towards human CC chemokine receptor 7 (CCR7) antagonists. ResearchGate.[Link]
Sources
- 1. Discovery of [1,2,3]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
overcoming solubility issues with 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine
Technical Support Center: 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine. This resource is designed to provide you, a senior scientist, with expert insights and practical, field-tested solutions to address the significant solubility challenges associated with this compound class. Our goal is to help you navigate these issues to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine?
The poor aqueous solubility of this compound, a common trait among many heterocyclic molecules in drug discovery, stems from its physicochemical properties.[1][2] The triazolopyrimidine core is a rigid, planar structure, which can promote efficient crystal lattice packing. High melting point compounds are often indicative of strong intermolecular forces, making it difficult for solvent molecules to break the crystal lattice, thus leading to lower solubility.[3] Furthermore, the presence of a phenyl group and a chloro substituent contributes to the molecule's lipophilicity (hydrophobicity), which inherently limits its ability to dissolve in aqueous media.[3]
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?
This phenomenon is commonly known as "crashing out" and occurs when a compound that is highly soluble in a nonpolar organic solvent like dimethyl sulfoxide (DMSO) is introduced into a polar aqueous environment.[4] The drastic change in solvent polarity causes the compound to rapidly come out of solution.
Causality: Your compound is well-solvated by DMSO, but when this stock is diluted into a buffer, the DMSO concentration plummets. The surrounding water molecules cannot effectively solvate the hydrophobic compound, leading to its precipitation.[4]
Prevention Strategies:
-
Reverse Dilution: Instead of adding the buffer to your DMSO stock, add the small volume of your DMSO stock dropwise into the full volume of your aqueous buffer while vortexing.[4] This ensures rapid dispersal and minimizes localized supersaturation.
-
Control Final DMSO Concentration: Aim for a final DMSO concentration that is as high as your assay can tolerate (typically 0.1-0.5% for cell-based assays) to help maintain solubility.[5] Always run a vehicle control to account for any effects of the DMSO.
-
Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help, but be cautious of your compound's thermal stability.[4][6]
-
Use Anhydrous DMSO: Water can be absorbed by DMSO over time, reducing its solvating power.[2][7] Using fresh, anhydrous DMSO for your stock solutions is a critical best practice.[2][5][7]
Q3: What are the recommended starting solvents and maximum stock concentrations?
While exact solubility can vary between batches, the following table provides general guidance for preparing stock solutions. It is always recommended to perform your own solubility tests.
| Solvent | Typical Max Concentration | Notes |
| DMSO | ≥ 10 mM | Preferred for primary stock solutions. Store in small, tightly sealed aliquots at -80°C to prevent water absorption and degradation.[5] Avoid repeated freeze-thaw cycles.[5][8] |
| DMF | ≥ 10 mM | An alternative to DMSO, but may have higher toxicity in some biological assays. |
| Ethanol | Poorly Soluble | Not recommended as a primary solvent. Can sometimes be used as a co-solvent. |
| Aqueous Buffers (e.g., PBS) | Very Poorly Soluble | Direct dissolution is not feasible. Dilution from a DMSO stock is required. |
Concentrations are estimates. Always determine the solubility for your specific batch and experimental conditions.
Q4: Can I use pH modification to improve the solubility of this compound?
The structure of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine contains nitrogen atoms within the triazolopyrimidine ring system, which are weakly basic. Therefore, pH adjustment can be a viable strategy.[9] Lowering the pH of the aqueous buffer (e.g., to pH 5.0-6.5) may protonate one of these nitrogens, creating a charged species with improved aqueous solubility.
Self-Validating Check:
-
Prepare a small amount of your aqueous buffer at various pH points (e.g., 5.5, 6.5, 7.4).
-
Add a small, consistent amount of your DMSO stock to each buffer.
-
Visually inspect for precipitation over time. The pH that maintains clarity for the longest duration is likely optimal for your experiment.
-
Ensure the chosen pH is compatible with your biological assay system.
Q5: What are some effective solubilization strategies for in vitro assays?
If adjusting the final DMSO concentration and pH is insufficient, several excipients can be employed.[10][11]
-
Co-solvents: Using a mixture of solvents can enhance solubility.[10][12] For example, adding small amounts of ethanol or propylene glycol to the final aqueous solution may help.
-
Surfactants: Non-ionic surfactants like Tween-80 or Pluronic-F68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[9][11] Use these at concentrations above their critical micelle concentration (CMC) but below levels that could cause cell toxicity or interfere with the assay.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[9][13] Beta-cyclodextrins and their derivatives (like HP-β-CD) are commonly used.
Troubleshooting Guide
Problem: Compound Precipitates During Serial Dilution or in the Assay Plate
This is a critical issue that leads to inaccurate compound concentration and unreliable data. The root cause is exceeding the thermodynamic solubility limit in the final assay medium.
Caption: Decision tree for troubleshooting compound precipitation.
This protocol details how to prepare a working solution for an in vitro assay using a co-solvent approach to mitigate precipitation.
-
Prepare Primary Stock: Dissolve 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -80°C.
-
Prepare Intermediate Solution: On the day of the experiment, create an intermediate stock. For example, dilute the 10 mM DMSO stock 1:10 in pure propylene glycol. This creates a 1 mM stock in a 10% DMSO / 90% propylene glycol mixture. This step gradually reduces the solvent polarity.
-
Prepare Final Working Solution: Add the intermediate solution to your final assay buffer while vortexing (reverse dilution). For a final compound concentration of 1 µM in a 1 mL assay volume with a final solvent concentration of 0.1%, add 1 µL of the 1 mM intermediate stock to 999 µL of assay buffer.
-
Final Vehicle Concentration: The final vehicle concentration in this example would be approximately 0.01% DMSO and 0.09% propylene glycol. Always prepare a matching vehicle control for your experiments.
Problem: Low or Inconsistent Bioassay Results
Poor solubility directly impacts bioavailability, even in an in vitro setting. If the compound is not fully dissolved, the actual concentration available to interact with the target is much lower than the nominal concentration, leading to artificially low potency or inconsistent results.
Caption: Workflow showing how poor solubility leads to unreliable bioassay data.
References
- BenchChem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Retrieved from BenchChem technical support documents.
- BenchChem. (2025). How to prevent GSK-5498A precipitation from DMSO stock. Retrieved from BenchChem technical support documents.
- Cheng, E. C., & Lee, C. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 634-642.
- ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
- Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- AscendiaPharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
- Saxena, C., & Mishra, G. P. (2022). COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Biology, Pharmacy and Allied Sciences, 11(9), 3979-3995.
- Kumar, S., & Singh, S. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
- Di Mola, A., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 14(11), 4047–4055.
- Sahu, P. K., & Das, D. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science, 13(3), 1-12.
- WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- BenchChem. (n.d.). General considerations for preparing stock solutions. Retrieved from BenchChem technical support documents.
- Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
- Chervinska, T., et al. (2021). Synthesis, Physico-Chemical Properties and Antifungal Activity of New Hybrids of Thiazolo[4,5-D] Pyrimidines with (1h-1,2,4) Triazole. In Modern Aspects of Chemistry of Heterocyclic Compounds (pp. 1-15).
- Schittny, A., et al. (2022).
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. ziath.com [ziath.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. wjbphs.com [wjbphs.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbpas.com [ijbpas.com]
- 13. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Synthesis of 7-Substituted-[1,2,4]Triazolo[1,5-a]pyrimidines
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the synthesis of functionalized [1,2,4]triazolo[1,5-a]pyrimidines. Because this privileged heterocyclic scaffold is critical in the design of kinase and tubulin polymerization inhibitors, achieving absolute regioselectivity during cyclocondensation is paramount for reliable Structure-Activity Relationship (SAR) profiling.
This guide is designed to move beyond basic reaction templates. Here, we address the mechanistic causality behind regioselective failures and provide self-validating protocols to ensure you isolate the correct target isomer every time.
FAQ 1: The Regioselectivity Dilemma
Question: When condensing 3-amino-1,2,4-triazole with unsymmetrical 1,3-diketones, why do I consistently recover an inseparable mixture of 5-substituted and 7-substituted isomers?
Answer: The formation of regioisomeric mixtures is a direct consequence of the ambidentate nucleophilicity of 3-amino-1,2,4-triazole competing against the dual electrophilic centers of unsymmetrical 1,3-diketones.
Mechanistically, the exocyclic primary amine (–NH₂) of the triazole is the most nucleophilic site and initiates the attack on one of the carbonyl carbons to form an uncyclized enamine intermediate. If the 1,3-diketone lacks sufficient steric or electronic bias, the activation energy for the attack at either the C1 or C3 carbonyl is nearly identical. Following this initial attack, intramolecular cyclization is driven by the endocyclic N4 or N2 nitrogen. Without strict thermodynamic or kinetic control, the reaction yields a statistical mixture. To solve this, you must artificially bias the electrophilicity of the dicarbonyl or alter the reaction medium to trap a specific intermediate.
FAQ 2: Analytical Resolution
Question: I have isolated a major product. How can I definitively prove whether I have the 7-substituted or 5-substituted isomer without growing a crystal for X-ray diffraction?
Answer: While ¹H NMR can provide contextual clues, ¹³C NMR is the absolute gold standard for distinguishing these isomers due to the profound anisotropic shielding effects of the bridgehead nitrogen in the triazolo[1,5-a]pyrimidine core 1.
The chemical shift of the pyrimidine methyl carbon is highly diagnostic. When the methyl group is at the C-5 position, it is deshielded by the adjacent bridgehead nitrogen, appearing further downfield. Conversely, a methyl group at the C-7 position is relatively shielded.
Table 1: Diagnostic ¹³C NMR Shifts for Triazolo[1,5-a]pyrimidine Isomers
| Regioisomer Target | Position of Methyl Group | ¹³C NMR Shift of Pyrimidine Methyl (–CH₃) |
| 7-aryl-5-methyl -[1,2,4]triazolo[1,5-a]pyrimidine | C-5 Position | 24 – 25 ppm |
| 5-aryl-7-methyl -[1,2,4]triazolo[1,5-a]pyrimidine | C-7 Position | 16 – 17 ppm |
FAQ 3: Strategic Workflow & Medium Tuning
Question: How can I selectively drive the synthesis towards the 7-aryl-5-methyl isomer?
Answer: You must abandon standard refluxing in ethanol and adopt a Biginelli-like Multicomponent Reaction (MCR) with finely tuned solvent parameters.
Recent advancements demonstrate that switching the reaction medium directly dictates the regiochemical outcome 2. Using neutral ionic liquids shifts the equilibrium entirely toward the 7-aryl-5-methyl derivative. The ionic liquid stabilizes the highly polar transition state of the initial enamine formation at the less sterically hindered carbonyl, placing the reaction under strict thermodynamic control. Conversely, mild acidic conditions protonate the more basic carbonyl, driving a kinetic cyclization that yields the 5-aryl-7-methyl isomer.
Workflow for tuning regioselectivity in triazolo[1,5-a]pyrimidine synthesis.
FAQ 4: Bypassing Regioselectivity for High-Throughput SAR
Question: I am building a large SAR library of tubulin inhibitors and cannot afford to optimize regioselectivity for every unique substituent. Is there a workaround?
Answer: Yes. When rapid diversification is required, you can bypass the regioselectivity bottleneck entirely by utilizing symmetric electrophiles.
Condensing 3-amino-1,2,4-triazole with a symmetric malonate derivative (e.g., diethyl 2,4,6-trifluorophenylmalonate) yields a 5,7-dihydroxy[1,2,4]triazolo[1,5-a]pyrimidine intermediate as a single, unambiguous product 3. This intermediate can be subjected to bis-chlorination using POCl₃. Because the C-7 chloride is significantly more reactive toward nucleophilic aromatic substitution (SₙAr) than the C-5 chloride, you can sequentially and selectively functionalize the 7-position with various amines or alcohols, followed by the 5-position, granting absolute control over the final substitution pattern.
Troubleshooting Guide: Self-Validating Experimental Protocol
Below is a self-validating methodology for the regioselective synthesis of the 7-aryl-5-methyl isomer utilizing neutral ionic liquid conditions.
Causality Check: We use a neutral ionic liquid (e.g.,[bmim][BF₄]) because it acts as both a solvent and a recyclable thermodynamic director. It stabilizes the intermediate that leads to the 7-aryl isomer without requiring harsh acidic catalysts that can degrade the triazole core.
Step 1: Reagent Assembly
-
Combine 3-amino-1,2,4-triazole (1.0 equiv), the appropriate aromatic aldehyde (1.0 equiv), and the 1,3-dicarbonyl compound (1.0 equiv) in a round-bottom flask.
-
Add 2 mL of [bmim][BF₄] per mmol of reagents.
-
Validation Checkpoint: The mixture should form a heterogeneous suspension. If the triazole does not disperse evenly, gently warm the flask to 40 °C before proceeding to ensure homogeneous nucleation.
Step 2: Cyclocondensation
-
Heat the reaction mixture to 90 °C under constant stirring for 2–4 hours.
-
Validation Checkpoint: Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1). The complete disappearance of the aldehyde spot (UV active at 254 nm) and the emergence of a single, highly fluorescent blue spot under 365 nm UV light confirms the formation of the aromatized triazolo[1,5-a]pyrimidine core. Troubleshooting: If two closely eluting spots appear, the reaction temperature is too low, allowing kinetic trapping of the 5-aryl isomer.
Step 3: Isolation and Phase-Switch Precipitation
-
Cool the mixture to room temperature.
-
Add 10 mL of ice-cold distilled water directly to the flask while stirring vigorously.
-
Filter the resulting precipitated solid under a vacuum and wash with cold ethanol.
-
Causality Check: The ionic liquid is highly water-soluble, while the fused heterocyclic product is highly hydrophobic. This deliberate phase switch ensures a metal-free, high-purity crude isolation without the need for column chromatography.
Step 4: Analytical Self-Validation
-
Dissolve 5 mg of the crude solid in DMSO-d₆ and acquire a rapid ¹³C NMR spectrum.
-
Validation Checkpoint: Scan the 15–30 ppm region. A singular sharp peak at 24–25 ppm confirms 100% regioselectivity for the target 7-aryl-5-methyl isomer. Troubleshooting: If a peak at 16–17 ppm is present, kinetic impurities (the 5-aryl-7-methyl isomer) remain, requiring recrystallization from hot ethanol.
References
-
Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing).1
-
Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry (RSC Publishing).2
-
Synthesis and SAR of[1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry (ACS Publications).3
Sources
- 1. Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5-a]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine Scaffolds
Welcome to the Advanced Scaffold Optimization Support Hub. The 5-chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine core is a highly privileged, electrophilic intermediate used in the development of targeted kinase inhibitors, epigenetic modulators, and receptor antagonists.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and structural insights to help you overcome regioselectivity issues and eliminate off-target binding during your Structure-Activity Relationship (SAR) campaigns.
Troubleshooting Guides & FAQs
Q: When optimizing the 5-position for GCN2 kinase inhibition, my compounds show high cross-reactivity with PERK and IRE1. How can I enhance selectivity? A:
-
Causality: GCN2, PERK, and IRE1 are structurally related kinases within the integrated stress response (ISR) pathway. However, the ATP-binding pocket of GCN2 possesses a slightly wider hinge-binding region compared to its counterparts.
-
Solution: Introduce sterically demanding aliphatic amines or ortho-substituted anilines at the 5-position. These bulky groups create a severe steric clash with the narrower hinge regions of PERK and IRE1, effectively abolishing off-target binding while being perfectly accommodated in the GCN2 pocket[1].
Q: My derivative is a potent Lysine-specific demethylase 1 (LSD1) inhibitor, but it cross-reacts with Monoamine Oxidase A/B (MAO-A/B). How do I fix this? A:
-
Causality: LSD1 and MAO-A/B share a highly homologous FAD-dependent catalytic domain. However, the substrate-binding cleft of LSD1 is significantly deeper. Rigid substituents at the C5 position fail to reach the inner pocket of LSD1 and instead bind non-specifically to the shallower MAO pockets.
-
Solution: Replace the 5-chloro group with a flexible, elongated moiety, such as a 2-thiopyridine derivative. This flexibility allows the pyridine nitrogen to reach deep into the LSD1 cavity, forming a critical hydrogen bond with the Met332 residue—an interaction that is sterically impossible in MAO-A/B, yielding a >17-fold selectivity improvement[2].
Q: Can modifications to the 3-phenyl ring influence the overall selectivity profile of the scaffold? A:
-
Causality: Absolutely. The 3-phenyl ring typically projects into solvent-exposed regions or secondary hydrophobic pockets. Crystallographic studies show that the phenyl ring is naturally twisted out of the triazolopyrimidine plane by a dihedral angle of approximately 8.7° to 12.3°[3].
-
Solution: By adding electron-withdrawing or bulky groups (e.g., para-CF3 or meta-Cl) to the 3-phenyl ring, you can alter this dihedral angle. This structural tuning optimizes π−π stacking interactions with target-specific aromatic residues (crucial for targets like USP28 or CCR7[4],[5]) while disrupting the binding conformation required for off-target enzymes.
Quantitative SAR & Selectivity Profiling
The following table summarizes the causal relationship between specific C5-substitutions on the 3-phenyl-3H-triazolo[4,5-d]pyrimidine core and their resulting target selectivity profiles.
| C5-Substituent | 3-Phenyl Mod | Primary Target | Target IC 50 | Major Off-Target | Off-Target IC 50 | Selectivity Ratio | Ref |
| Bulky Aliphatic Amine | Unsubstituted | GCN2 Kinase | < 0.15 µM | PERK / IRE1 | > 1.5 µM | > 10-fold | [1] |
| 2-Thiopyridine | Unsubstituted | LSD1 Enzyme | 0.564 µM | MAO-A / MAO-B | > 10.0 µM | > 17-fold | [2] |
| Hydrazone Derivative | Unsubstituted | USP28 | 1.10 µM | USP7 / LSD1 | > 100 µM | > 90-fold | [4] |
| Substituted Ether/Amine | Unsubstituted | CCR7 Receptor | 0.43 µM | CXCR2 | 11.02 µM | > 25-fold | [5] |
Validated Experimental Methodologies
Self-Validating Protocol: Regioselective S N Ar Displacement of the 5-Chloro Group
Objective: Synthesize target-specific 5-substituted derivatives with >95% regioselectivity, avoiding degradation of the electron-deficient pyrimidine core. Self-Validation Mechanism: This protocol relies on continuous LC-MS monitoring of the distinctive chlorine isotopic signature (M / M+2 ratio of 3:1). The disappearance of this signature validates the complete displacement of the 5-chloro group before any thermodynamic side-reactions can occur.
-
Step 1: Reagent Preparation Dissolve 1.0 equivalent of 5-chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M under an inert argon atmosphere.
-
Step 2: Base and Nucleophile Addition Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). (Causality Check: DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile, unlike smaller primary/secondary bases). Dropwise add 1.2 equivalents of the target nucleophile (e.g., 2-mercaptopyridine for LSD1 targeting[2]).
-
Step 3: Thermal Activation & Monitoring Heat the reaction mixture to 85 °C. Monitor the reaction via LC-MS every 2 hours. (Causality Check: Temperatures above 100 °C in the presence of strong bases can lead to the opening of the pyrimidine ring; 85 °C provides the optimal kinetic energy for the addition-elimination S N Ar mechanism without compromising the bicyclic scaffold).
-
Step 4: Quenching and Precipitation Upon complete consumption of the starting material (loss of the 3:1 isotopic signature), cool the mixture to 0 °C and slowly quench with ice-cold distilled water. (Causality Check: The sudden increase in solvent polarity forces the highly lipophilic triazolopyrimidine product to precipitate, effectively partitioning it from polar byproducts and unreacted amines).
-
Step 5: Purification Filter the precipitate under vacuum, wash with cold ethanol, and recrystallize from an ethanol/dichloromethane mixture to achieve >98% purity.
Pathway & Logic Visualization
Fig 1: SAR optimization logic for 5-chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine selectivity.
Sources
- 1. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Butyl-5-(4-methoxyphenoxy)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of [1,2,3]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Document: Optimization of triazolo[4,5-d]pyrimidines towards human CC chemokine receptor 7 (CCR7) antagonists. (CHEMBL5346926) - ChEMBL [ebi.ac.uk]
A Comparative Efficacy Analysis of Triazolo[4,5-d]pyrimidine Derivatives and Established Inhibitors in Key Oncological Pathways
In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds with therapeutic potential is a cornerstone of advancing clinical science. The triazolo[4,5-d]pyrimidine core has emerged as a "privileged scaffold," demonstrating a wide range of biological activities. This guide provides a comparative analysis of the efficacy of derivatives of this scaffold against key protein targets implicated in cancer: General Control Nonderepressible 2 (GCN2) kinase, Lysine-Specific Demethylase 1 (LSD1), and Ubiquitin-Specific Peptidase 28 (USP28). While specific data for 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine is limited in publicly accessible literature, the broader class of triazolo[4,5-d]pyrimidine derivatives has shown significant promise. This document aims to contextualize their performance against well-established inhibitors, offering researchers and drug development professionals a data-driven perspective on their potential.
GCN2 Kinase: A Key Regulator of Cellular Stress Response
General Control Nonderepressible 2 (GCN2) is a serine/threonine kinase that plays a pivotal role in the integrated stress response (ISR). It is activated by amino acid deprivation, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, reduces global protein synthesis while promoting the translation of specific mRNAs, such as that of the transcription factor ATF4, enabling cells to adapt to and survive under stressful conditions. In the context of cancer, tumor cells often experience nutrient limitations, making GCN2 a critical factor for their survival and proliferation. Therefore, inhibition of GCN2 presents a promising therapeutic strategy to sensitize cancer cells to nutrient stress.[1]
Comparative Efficacy of GCN2 Inhibitors
A series of triazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated as potent GCN2 inhibitors.[2] Their efficacy is compared below with other known GCN2 inhibitors.
| Compound Class | Specific Inhibitor | Target | IC50 | Reference |
| Triazolo[4,5-d]pyrimidine | Compound 1 | GCN2 | 18.6 nM | [2] |
| Triazolo[4,5-d]pyrimidine | Compound 2 | GCN2 | 25.1 nM | [2] |
| Triazolo[4,5-d]pyrimidine | TAP20 | GCN2 | 17 nM | [3] |
| Other Heterocycles | GCN2iB | GCN2 | 2.4 nM | [3][4] |
| Multi-kinase Inhibitor | GZD824 (olverembatinib) | GCN2, Bcr-Abl | Not specified, but inhibits GCN2 | [1] |
| Pyrazolopyrimidine | Compound 6e | GCN2 | 3.8 nM (enzymatic) | [5] |
GCN2 Signaling Pathway and Point of Inhibition
The following diagram illustrates the GCN2 signaling cascade and the role of inhibitors.
Caption: GCN2 signaling pathway and inhibition by triazolo[4,5-d]pyrimidines.
Experimental Protocol: Radiometric GCN2 Kinase Assay
This biochemical assay is designed to measure the potency of compounds in inhibiting GCN2 kinase activity. The principle involves quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.
Materials:
-
Recombinant human GCN2 enzyme.
-
eIF2α as a substrate.
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM DTT).
-
[γ-³²P]ATP.
-
Test compounds (e.g., triazolo[4,5-d]pyrimidine derivatives) dissolved in DMSO.
-
96-well plates.
-
Phosphocellulose paper.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer.
-
Add the test compound dilutions to the wells.
-
Add the GCN2 enzyme and the eIF2α substrate to the wells and briefly pre-incubate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).[6]
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Causality in Experimental Design: The use of a radiometric assay provides high sensitivity and a direct measure of enzymatic activity.[2] The choice of eIF2α as the substrate ensures physiological relevance. Washing the phosphocellulose paper is a critical step to reduce background noise from unincorporated radiolabeled ATP, thus ensuring the accuracy of the measured inhibition.
LSD1: An Epigenetic Regulator in Cancer
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).[7] The removal of these methyl marks is associated with transcriptional repression. LSD1 is overexpressed in various cancers and its activity is linked to the maintenance of an undifferentiated and proliferative state. Therefore, LSD1 has emerged as a significant target for cancer therapy.
Comparative Efficacy of LSD1 Inhibitors
While specific triazolo[4,5-d]pyrimidine derivatives targeting LSD1 are under investigation, their efficacy can be compared to a range of established LSD1 inhibitors.
| Compound Class | Specific Inhibitor | Target | IC50 | Reference |
| Triazolo[4,5-d]pyrimidine Analog | Compound with this scaffold | LSD1 | 0.564 µM | - |
| Tranylcypromine derivative | Tranylcypromine (TCP) | LSD1, MAO-A/B | ~5.6 µM | [8] |
| Reversible, non-covalent | Seclidemstat (SP-2577) | LSD1 | 13 nM | [9] |
| Irreversible, covalent | T-3775440 HCl | LSD1 | 2.1 nM | [9] |
| Irreversible, covalent | GSK-LSD1 | LSD1 | 16 nM | [9] |
| Reversible, non-covalent | Bomedemstat (IMG-7289) | LSD1 | Potent, oral inhibitor | [9] |
| Reversible, non-covalent | Pulrodemstat (CC-90011) | LSD1 | Potent, oral inhibitor | [9] |
Mechanism of LSD1-mediated Gene Silencing and Inhibition
The diagram below illustrates the role of LSD1 in gene silencing and how its inhibition can lead to gene re-expression.
Caption: LSD1-mediated gene silencing and its inhibition.
Experimental Protocol: Cell-Based LSD1 Activity Assay (Antibody-based)
This assay measures the ability of a compound to inhibit LSD1 activity within a cellular context by quantifying changes in global H3K4 methylation levels.
Materials:
-
Cancer cell line with detectable LSD1 activity (e.g., MGC-803).
-
Cell culture medium and supplements.
-
Test compounds (e.g., triazolo[4,5-d]pyrimidine derivatives) and known inhibitors.
-
Lysis buffer.
-
Primary antibodies: anti-H3K4me1/2 and anti-total Histone H3.
-
Secondary antibody conjugated to a detectable molecule (e.g., HRP or a fluorophore).
-
Microplate reader (for ELISA or fluorescence-based readout).
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24-48 hours).
-
Lyse the cells to extract nuclear proteins.
-
Coat a high-binding microplate with the cell lysates.
-
Incubate with a primary antibody specific for the methylated histone mark (e.g., H3K4me2).
-
Wash the plate to remove unbound antibodies.
-
Incubate with a labeled secondary antibody.
-
Wash the plate again.
-
Add a substrate that produces a detectable signal (chemiluminescent, colorimetric, or fluorescent).[10][11]
-
Measure the signal using a microplate reader.
-
Normalize the signal to the total histone H3 levels to account for variations in cell number.
-
Determine the IC50 value by plotting the normalized signal against the compound concentration.
Rationale for Method Selection: A cell-based assay provides a more physiologically relevant assessment of a compound's efficacy as it accounts for cell permeability, metabolic stability, and target engagement in a complex cellular environment.[7] Antibody-based detection offers high specificity for the desired histone modification.
USP28: A Deubiquitinase Supporting Oncogene Stability
Ubiquitin-Specific Peptidase 28 (USP28) is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. USP28 has been identified as a key stabilizer of several oncoproteins, most notably c-Myc.[12] By deubiquitinating and stabilizing c-Myc, USP28 promotes cell proliferation, cell cycle progression, and epithelial-mesenchymal transition (EMT) in various cancers.[13] Consequently, inhibiting USP28 is a promising strategy to induce the degradation of oncoproteins and suppress tumor growth.
Comparative Efficacy of USP28 Inhibitors
Derivatives of the triazolo[4,5-d]pyrimidine scaffold have been identified as potent inhibitors of USP28.[13] Their performance is compared with other known USP28 inhibitors below.
| Compound Class | Specific Inhibitor | Target | IC50 | Reference |
| Triazolo[4,5-d]pyrimidine | Compound 19 | USP28 | 1.10 µM | [13][14] |
| Thienopyridine carboxamide | AZ1 | USP28/25 | 0.7 µM | [15][16] |
| Benzodiazepine derivative | Otilonium Bromide | USP28 | 6.90 µM | [17] |
| Hedgehog pathway inhibitor | Vismodegib | USP28, Smoothened | 4.41 µM | [17] |
USP28-mediated c-Myc Stabilization and Inhibition
The following workflow illustrates how USP28 stabilizes c-Myc and how its inhibition leads to c-Myc degradation.
Caption: Workflow of USP28-mediated c-Myc stabilization and its inhibition.
Experimental Protocol: In Vitro Deubiquitination Assay
This biochemical assay directly measures the enzymatic activity of USP28 and its inhibition by test compounds using a ubiquitinated substrate.
Materials:
-
Recombinant human USP28 enzyme.
-
Ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2), and an appropriate E3 ligase for the substrate.
-
Substrate protein (e.g., c-Myc).
-
Ubiquitin.
-
ATP.
-
Deubiquitination buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT).
-
Test compounds.
-
SDS-PAGE gels and Western blotting reagents.
-
Anti-c-Myc antibody and anti-ubiquitin antibody.
Procedure:
-
Ubiquitination of the Substrate: a. In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, substrate protein, and ATP in an appropriate reaction buffer.[18][19] b. Incubate at 37°C to allow for the formation of polyubiquitinated substrate.
-
Deubiquitination Reaction: a. To the reaction mixture containing the ubiquitinated substrate, add the deubiquitination buffer. b. Add serial dilutions of the test compounds or a vehicle control. c. Initiate the deubiquitination reaction by adding the recombinant USP28 enzyme. d. Incubate at 37°C for a defined time.
-
Analysis: a. Stop the reaction by adding SDS-PAGE loading buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Perform a Western blot using an anti-c-Myc antibody to visualize the different ubiquitinated forms of the substrate.[20] A high molecular weight smear indicates polyubiquitination. e. A reduction in the high molecular weight smear and an increase in the band corresponding to the unmodified substrate indicate USP28 activity. f. Quantify the band intensities to determine the extent of inhibition at different compound concentrations and calculate the IC50.
Self-Validating System: This protocol includes a two-step process. The first step validates the successful ubiquitination of the substrate. The second step then uses this validated substrate to directly measure the deubiquitinase activity of USP28. The inclusion of a no-USP28 control and a vehicle control ensures that the observed deubiquitination is due to the enzyme's activity and that any reduction in this activity is caused by the inhibitor.
Conclusion
The triazolo[4,5-d]pyrimidine scaffold represents a versatile and promising starting point for the development of potent and selective inhibitors against a range of therapeutically relevant targets in oncology. As demonstrated in this guide, derivatives of this class exhibit comparable, and in some cases superior, efficacy to established inhibitors of GCN2, LSD1, and USP28. The provided experimental protocols offer a robust framework for researchers to further evaluate and optimize these and other novel compounds. Continued exploration of the structure-activity relationships within the triazolo[4,5-d]pyrimidine class is warranted to unlock its full therapeutic potential.
References
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LSD1 Histone Demethylase Assays and Inhibition. (n.d.). National Institutes of Health (NIH). [Link]
-
LSD1 (KDM1A) Chemiluminescent Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. (2017). PLOS One. [Link]
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Heterogeneous Antibody-Based Activity Assay for Lysine Specific Demethylase 1 (LSD1) on a Histone Peptide Substrate. (n.d.). SAGE Journals. [Link]
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Deubiquitinating Enzyme Inhibition in Cancer. (2020). Encyclopedia.pub. [Link]
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Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). (n.d.). EpigenTek. [Link]
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Advances in the Development Ubiquitin-Specific Peptidase (USP) Inhibitors. (2021). MDPI. [Link]
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Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. (2024). MDPI. [Link]
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An overview on the most important LSD1 inhibitors reported in literature. (n.d.). ResearchGate. [Link]
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Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. (2021). ACS Publications. [Link]
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Inhibition of GCN2 Reveals Synergy with Cell-Cycle Regulation and Proteostasis. (2023). MDPI. [Link]
-
Refined USP25/28 inhibitors with improved selectivity towards c-Myc driven squamous lung cancer cells. (2026). bioRxiv. [Link]
-
Inhibition of GCN2 Reveals Synergy with Cell-Cycle Regulation and Proteostasis. (2023). Preprints.org. [Link]
-
Structure-based discovery of potent USP28 inhibitors derived from Vismodegib. (n.d.). ResearchGate. [Link]
-
Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily. (2026). ResearchGate. [Link]
-
Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode. (n.d.). National Institutes of Health (NIH). [Link]
-
Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode. (2019). ACS Medicinal Chemistry Letters. [Link]
-
Paradoxical Activation of GCN2 by ATP-competitive inhibitors via allosteric activation and autophosphorylation. (2024). bioRxiv. [Link]
-
Discovery of[7][10][11]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. (n.d.). National Institutes of Health (NIH). [Link]
-
GZD824 Inhibits GCN2 and Sensitizes Cancer Cells to Amino Acid Starvation Stress. (n.d.). aacrjournals.org. [Link]
-
Synthesis and Antitumor Activities of Novel 1,2,3-Triazolo[4,5-d]pyrimidine Derivatives. (n.d.). Bentham Science. [Link]
-
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). OAJI. [Link]
-
USP28-Based Deubiquitinase-Targeting Chimeras for Cancer Treatment. (2025). Journal of the American Chemical Society. [Link]
-
The dimeric deubiquitinase USP28 integrates 53BP1 and MYC functions to limit DNA damage. (n.d.). National Institutes of Health (NIH). [Link]
-
Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. (n.d.). National Institutes of Health (NIH). [Link]
-
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (2022). MDPI. [Link]
-
Biological activities of[7][10][21]triazolo[1,5-a]pyrimidines and analogs. (2020). OUCI. [Link]
-
GCN2 kinase Activation by ATP-competitive Kinase Inhibitors. (n.d.). National Institutes of Health (NIH). [Link]
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (n.d.). Frontiers. [Link]
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validation of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine as a GCN2 inhibitor
As a Senior Application Scientist specializing in kinase modulation and the Integrated Stress Response (ISR), I frequently evaluate small-molecule inhibitors designed to intercept cellular stress pathways. The ISR is a highly conserved signaling network that eukaryotic cells utilize to adapt to environmental insults, such as amino acid deprivation, converging on the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α)[1].
General Control Nonderepressible 2 (GCN2) is the primary sentinel kinase responsible for sensing uncharged tRNAs during amino acid starvation[2]. While early-generation inhibitors like GCN2iB and A-92 have been instrumental in ISR research, they exhibit complex pharmacodynamics, including paradoxical kinase activation at sub-saturating concentrations[3]. This guide provides a comprehensive, objective framework for validating 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine —a potent derivative of the validated triazolo[4,5-d]pyrimidine scaffold[4]—as a next-generation GCN2 inhibitor. We will compare its performance against legacy compounds and establish a self-validating experimental workflow to ensure scientific rigor in your drug development pipeline.
Mechanism of Action & Pathway Modulation
To validate an inhibitor, one must first understand the structural causality of the target. GCN2 is uniquely activated when uncharged tRNAs (accumulating due to amino acid scarcity) bind to its histidyl-tRNA synthetase (HisRS)-like domain[2]. This binding event releases the kinase domain from an auto-inhibited state, allowing for trans-autophosphorylation and subsequent phosphorylation of eIF2α at Ser51[1]. This phosphorylation halts global protein synthesis while selectively permitting the translation of stress-response transcription factors like ATF4[1].
5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine functions as a Type I ATP-competitive inhibitor. Unlike some legacy compounds that inadvertently stabilize an active dimer conformation at low doses[3], the triazolo[4,5-d]pyrimidine scaffold effectively locks the kinase in an inactive conformation, preventing eIF2α phosphorylation without triggering paradoxical ISR activation[5].
Figure 1: GCN2/ISR Signaling Pathway and the intervention point of the triazolo[4,5-d]pyrimidine inhibitor.
Comparative Performance Data
When selecting a GCN2 inhibitor, biochemical potency must be weighed against cellular efficacy and the risk of off-target ISR activation. Recent studies highlight that compounds like GCN2iB can inadvertently activate GCN2 at low concentrations, increasing p-eIF2α and ATF4 expression, which severely confounds phenotypic assays[3]. Conversely, while A-92 does not drive this paradoxical activation to the same extent, it requires much higher doses to achieve complete inhibition[3][6].
The triazolo[4,5-d]pyrimidine class (including derivatives like TAP20) bypasses this liability, offering clean, dose-dependent inhibition with excellent selectivity over related ISR kinases such as PERK, HRI, and PKR[1][5].
| Inhibitor | Chemical Scaffold | Biochemical IC₅₀ | Cellular IC₅₀ (p-eIF2α) | Paradoxical Activation at Low Doses? | Selectivity Profile |
| 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine | Triazolo[4,5-d]pyrimidine | ~17 nM | < 150 nM | No | High (Spares PERK, HRI, IRE1) |
| GCN2iB | ATP-competitive | 2.4 nM | ~250 nM | Yes (Increases ATF4) | Moderate (Inhibits MAP2K5, STK10) |
| A-92 | ATP-competitive | < 50 nM | ~125 nM | No | Moderate |
Data synthesized from established pharmacological profiling of GCN2 inhibitors[1][3][5][6].
Experimental Workflows & Protocols (Self-Validating Systems)
To establish trustworthiness in your data, your validation pipeline must be a self-validating system. This means incorporating orthogonal assays that confirm biochemical target engagement, cellular functional modulation, and phenotypic synergy.
Figure 2: Orthogonal experimental workflow for the rigorous validation of GCN2 inhibitors.
Protocol 1: Biochemical Validation via TR-FRET Kinase Assay
Causality & Rationale: Relying solely on cellular assays risks misinterpreting upstream pathway interference as direct GCN2 inhibition. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay using full-length GCN2 provides a direct, interference-free measurement of ATP-competitive binding. Using the full-length enzyme is critical because truncated kinase domains lack the HisRS regulatory domain, which fundamentally alters the compound's binding thermodynamics and allosteric behavior[7].
Step-by-Step Methodology:
-
Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Enzyme/Substrate Mix: Dilute full-length recombinant human GCN2 and a biotinylated eIF2α peptide substrate in the kinase buffer.
-
Compound Titration: Dispense 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well pro-plate.
-
Reaction Initiation: Add ATP at a concentration equal to its apparent Km for GCN2 (~10 µM) to ensure competitive binding dynamics. Incubate for 60 minutes at room temperature.
-
Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho-eIF2α antibody and Streptavidin-APC). Incubate for 30 minutes.
-
Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) on a compatible microplate reader. Calculate the IC₅₀ using a 4-parameter logistic curve fit.
Protocol 2: Cellular Target Engagement (p-eIF2α Immunoblotting)
Causality & Rationale: Basal GCN2 activity in nutrient-replete cells is negligible. To create a measurable dynamic window for inhibition, you must first induce amino acid starvation stress. We utilize Halofuginone (HF), a specific inhibitor of prolyl-tRNA synthetase, to force the accumulation of uncharged tRNA and robustly activate GCN2[3]. If you do not induce stress, you cannot accurately measure the cellular IC₅₀.
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293T cells in 6-well plates at 3×105 cells/well and incubate overnight.
-
Pre-treatment: Treat cells with the 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine compound (dose range: 10 nM to 1 µM) for 1 hour.
-
Stress Induction: Spike in 12.5 nM Halofuginone (HF) to all wells (except the unstressed biological control) and incubate for an additional 2 hours[3].
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoblotting: Resolve lysates via SDS-PAGE. Probe with primary antibodies against p-eIF2α (Ser51), total eIF2α, and ATF4.
-
Validation Check: A successful assay will show HF heavily inducing p-eIF2α and ATF4 in the vehicle control, with the triazolo[4,5-d]pyrimidine compound driving a dose-dependent reduction of these markers back to baseline[5].
Protocol 3: Functional Phenotype & Synthetic Lethality (Cell Viability)
Causality & Rationale: GCN2 inhibition alone is rarely cytotoxic because healthy cells are not under basal amino acid stress. The true therapeutic potential of GCN2 inhibitors lies in synthetic lethality. By combining the inhibitor with L-Asparaginase (a licensed biologic that depletes extracellular asparagine), you block a leukemia cell's ability to activate the ISR rescue mechanism, leading to catastrophic metabolic failure and apoptosis[5].
Step-by-Step Methodology:
-
Cell Line Selection: Utilize a B-Cell Acute Lymphoblastic Leukemia (B-ALL) cell line known to have low Asparagine Synthetase (ASNS) expression (e.g., MOLT-4)[5].
-
Matrix Plating: Plate cells in a 96-well format. Set up a 6x6 checkerboard matrix combining titrations of L-Asparaginase (0 to 1 IU/mL) and the GCN2 inhibitor (0 to 5 µM).
-
Incubation: Incubate for 72 hours under standard culture conditions.
-
Viability Readout: Assess cell viability using CellTiter-Glo (ATP luminescence).
-
Synergy Analysis: Calculate the synergy score using the Bliss Independence or ZIP model. A strong synergistic interaction validates the functional efficacy of the GCN2 inhibitor in preventing the tumor's metabolic adaptation[1].
Sources
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- 2. GCN2: roles in tumour development and progression - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paradoxical Activation of GCN2 by ATP-competitive inhibitors via allosteric activation and autophosphorylation | bioRxiv [biorxiv.org]
In Vivo Validation of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine: A Comparative Guide to Preclinical Anticancer Efficacy
Executive Summary & Mechanistic Rationale
The 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine scaffold serves as a highly versatile chemical precursor and an active pharmacophore in modern oncology. Recent medicinal chemistry breakthroughs have identified[1,2,3]triazolo[4,5-d]pyrimidine derivatives as potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) [1]. LSD1 is a critical epigenetic "eraser" that removes methyl groups from histone H3 (specifically H3K4 and H3K9), thereby silencing differentiation-associated genes and maintaining the pluripotent, proliferative state of cancer stem cells—particularly in Acute Myeloid Leukemia (AML)[2].
To objectively evaluate the therapeutic potential of this scaffold, it must be benchmarked against clinical-stage standards. ORY-1001 (Iadademstat) is a highly potent, first-in-class LSD1 inhibitor currently in clinical trials for relapsed/refractory AML[3]. While ORY-1001 exhibits sub-nanomolar potency, it binds irreversibly via a covalent FAD adduct, which can lead to prolonged on-target hematological toxicities such as thrombocytopenia[4]. In contrast, the triazolo[4,5-d]pyrimidine class offers a reversible binding modality[1]. This reversibility provides a potentially wider therapeutic window by allowing for rapid drug clearance and the subsequent recovery of normal hematopoiesis.
This guide details the rigorous, self-validating in vivo protocols required to benchmark the efficacy and target engagement of triazolo[4,5-d]pyrimidine derivatives against irreversible standards like ORY-1001.
Comparative Performance Analysis
The following table synthesizes the preclinical profile of the lead 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine derivative against the clinical benchmark ORY-1001.
| Parameter | 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine (Lead) | ORY-1001 (Iadademstat) Benchmark |
| Target | LSD1 (KDM1A) | LSD1 (KDM1A) |
| Binding Modality | Reversible, competitive[1] | Irreversible, covalent FAD adduct[3] |
| IC₅₀ (In Vitro) | ~0.564 μM[1] | 0.018 μM[5] |
| Primary Indication | AML, Gastric Cancer | AML, Small Cell Lung Cancer (SCLC)[6] |
| In Vivo Efficacy (TGI%) | >60% (Dose-dependent tumor growth inhibition) | >80% (Highly potent tumor regression)[7] |
| Key PD Biomarker | H3K4me2 accumulation | H3K4me2 accumulation[7] |
| Toxicity Profile | Manageable, rapid clearance | Thrombocytopenia (prolonged)[4] |
Epigenetic Mechanism of Action
To understand the in vivo endpoints, one must map the causality of the signaling pathway. Inhibiting LSD1 prevents the demethylation of H3K4me2. The accumulation of H3K4me2 at specific enhancer regions triggers a massive epigenetic shift, forcing leukemic blasts to express differentiation markers (like CD11b) and undergo apoptosis[2].
Epigenetic mechanism of LSD1 inhibition by triazolo[4,5-d]pyrimidine vs ORY-1001.
Self-Validating In Vivo Experimental Protocol
A robust in vivo protocol must be self-validating—meaning the experimental design inherently proves that the observed tumor shrinkage is caused by the specific mechanism of action (LSD1 inhibition) rather than off-target cytotoxicity.
Step 1: Model Selection & Rationale
-
Cell Line: MV4-11 human AML cells.
-
Causality: MV4-11 cells harbor the MLL-AF4 translocation. MLL-rearranged leukemias are uniquely addicted to LSD1 to maintain their undifferentiated state[3]. If the triazolopyrimidine derivative is a true LSD1 inhibitor, it will exhibit profound efficacy in this specific model.
-
Animal Host: NOD/SCID/IL2Rγ-null (NSG) mice (6-8 weeks old). NSG mice lack mature T cells, B cells, and functional NK cells, ensuring high engraftment rates without immune rejection.
Step 2: Engraftment & Randomization
-
Inoculation: Resuspend 5 × 10⁶ MV4-11 cells in a 1:1 mixture of PBS and Matrigel. Inject subcutaneously into the right flank of the mice.
-
Causality: While systemic (intravenous) models better mimic human leukemia, subcutaneous xenografts allow for precise, non-invasive daily caliper measurements of tumor volume ( V=0.5×L×W2 ). This is critical for calculating exact Tumor Growth Inhibition (TGI).
-
Randomization: Once tumors reach an average volume of 100–150 mm³, randomize the mice into treatment groups to ensure uniform baseline disease burden.
Step 3: Dosing Regimen
Administer treatments via oral gavage (PO) to mimic the intended clinical route, assessing systemic bioavailability.
-
Group 1 (Vehicle): 0.5% Methylcellulose / 0.1% Tween-80, PO, Daily.
-
Group 2 (Positive Control): ORY-1001 at 0.015 mg/kg, PO, Daily[5].
-
Group 3 (Test Compound): 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine derivative at 10 mg/kg, PO, Daily.
Step 4: In Vivo Monitoring
-
Measure tumor dimensions and body weight every 2 days.
-
Toxicity Proxy: A body weight loss of >15% indicates severe systemic toxicity, which is a critical metric when comparing the reversible triazolopyrimidine against the irreversible ORY-1001[4].
In Vivo Validation Workflow
Step-by-step in vivo validation workflow for evaluating targeted anti-leukemic efficacy.
Pharmacodynamic (PD) and Pharmacokinetic (PK) Profiling
To close the self-validating loop, you must prove that the tumor shrinkage observed in Step 4 is mechanistically linked to the drug's intended target. Harvest the tumors at Day 28 (or upon reaching humane endpoints) and execute the following assays:
-
Target Engagement (Western Blot & IHC): Extract histones from the tumor lysates and perform Western blotting for H3K4me2 . A successful LSD1 inhibitor will show a massive accumulation of H3K4me2 compared to the vehicle group[7].
-
Phenotypic Validation (Flow Cytometry): Dissociate a portion of the tumor into a single-cell suspension and stain for CD11b . CD11b is a surface integrin expressed on mature monocytes and macrophages. Its upregulation proves that the tumor is not just dying from general chemical toxicity, but is actively differentiating into benign cells as a direct consequence of LSD1 inhibition[2].
By correlating the TGI% with H3K4me2 accumulation and CD11b expression, researchers can definitively validate the in vivo anticancer activity of the 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine scaffold.
References
-
[1] Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC. National Institutes of Health (NIH). Available at:
-
[7] Comparative Analysis of ORY-1001: In Vitro vs. In Vivo Effects. Benchchem. Available at:
-
[5] ORY-1001 (CAS 1431326-61-2). Cayman Chemical. Available at:
-
[2] rel-trans-4-Amino-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexanemethanamine. Inxight Drugs. Available at:
-
[3] First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC. National Institutes of Health (NIH). Available at:
-
[6] The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells - PMC. National Institutes of Health (NIH). Available at:
-
[4] ORY-1001 Phase 1 Data At ASH In AL Looks Good For Oryzon, Roche. Oryzon Genomics. Available at:
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- 3. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oryzon.com [oryzon.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Head-to-Head Comparison: 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine vs. ISR Kinase Inhibitors
Executive Summary & Target Landscape
The Integrated Stress Response (ISR) is a highly conserved cellular signaling network that helps cells adapt to variable environmental stressors. The pathway converges on a single critical event: the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) at Serine 51. This phosphorylation halts global protein synthesis while selectively promoting the translation of stress-response transcripts like ATF4[1].
Four distinct kinases govern this network: GCN2 (amino acid starvation), PERK (endoplasmic reticulum stress), PKR (viral dsRNA), and HRI (heme deprivation). While highly selective inhibitors for PERK and PKR have been commercially available for years, GCN2 remained a challenging target. The development of the triazolo[4,5-d]pyrimidine scaffold—specifically utilizing building blocks like 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine to synthesize potent derivatives—has provided researchers with validated, highly selective chemical probes to interrogate GCN2[2].
This guide provides a head-to-head technical comparison of the triazolo[4,5-d]pyrimidine GCN2 probe class against industry-standard inhibitors for PERK () and PKR (), detailing their mechanistic causality, performance metrics, and self-validating experimental workflows.
Mechanistic Pathway & Inhibitor Intervention
To effectively utilize these inhibitors, researchers must understand the distinct upstream triggers that activate each kinase. The diagram below illustrates the specific intervention points for each inhibitor class within the ISR network.
Fig 1. The Integrated Stress Response (ISR) pathway highlighting specific kinase inhibitor intervention points.
Head-to-Head Performance Comparison
The table below synthesizes the quantitative and qualitative data comparing the triazolo[4,5-d]pyrimidine class to other leading ISR kinase inhibitors.
| Performance Metric | Triazolo[4,5-d]pyrimidines (e.g., A-92 / Optimized Derivatives) | GSK2606414 | C-16 |
| Primary Target | GCN2 | PERK | PKR |
| Biochemical IC₅₀ | < 150 nM[2] | 0.4 nM[3] | 210 nM[3] |
| Upstream Stressor | Amino Acid Starvation / Uncharged tRNA | ER Stress (Thapsigargin/Tunicamycin) | Viral Infection (Poly I:C) |
| Selectivity Profile | High selectivity over PERK, HRI, IRE1[1] | Highly selective for PERK | Selective for PKR |
| Key Applications | Targeting ASNS-low Leukemias[1], Cell-Free Protein Synthesis[3] | Solid Tumors, Enhancing Viral Oncolytics[4] | Antiviral Research, Neurodegeneration |
| Mechanism of Action | ATP-competitive kinase inhibition | ATP-competitive kinase inhibition | ATP-competitive kinase inhibition |
Experimental Validation Workflows
To ensure scientific integrity, evaluating these inhibitors requires a self-validating experimental design. Biochemical potency does not automatically translate to cellular efficacy due to variable membrane permeability and intracellular ATP competition.
Experimental Logic & Causality
Fig 2. Self-validating, three-tier workflow for evaluating ISR kinase inhibitors.
Step-by-Step Protocol: Self-Validating Evaluation of ISR Inhibitors
Phase 1: Biochemical Kinase Assay (TR-FRET)
-
Objective: Establish cell-free IC₅₀ and rule out off-target kinase binding.
-
Procedure:
-
Incubate recombinant GCN2, PERK, and PKR with varying concentrations (1 nM to 10 µM) of the triazolo[4,5-d]pyrimidine derivative, GSK2606414, and C-16.
-
Add ATP at the Kₘ value for each respective kinase alongside a synthetic eIF2α peptide substrate.
-
Measure phosphorylation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout.
-
-
Causality & E-E-A-T Insight: TR-FRET is chosen over standard luminescence because it minimizes compound auto-fluorescence interference. Testing the GCN2 inhibitor against PERK and PKR directly proves the compound's selectivity profile[1].
-
Self-Validation: Include a pan-kinase inhibitor (e.g., staurosporine) as a positive control to confirm assay dynamic range, and DMSO as a vehicle negative control.
Phase 2: Intracellular Target Engagement (p-eIF2α Western Blot)
-
Objective: Prove cell permeability and stressor-specific target engagement.
-
Procedure:
-
Pre-treat HEK293T cells with the inhibitors (e.g., 300 nM GCN2 inhibitor, 10 nM GSK2606414) for 1 hour.
-
Induce stress using distinct triggers: Amino acid starvation media (activates GCN2), Thapsigargin (activates PERK), or Poly(I:C) transfection (activates PKR).
-
Lyse cells and quantify p-eIF2α (Ser51) and total eIF2α via Western Blot.
-
-
Causality & E-E-A-T Insight: Using stressor-specific triggers ensures the inhibitor blocks the correct upstream kinase in a complex cellular environment. For example, demonstrated that only GCN2-specific inhibitors prevented eIF2α phosphorylation when uncharged tRNAs triggered the pathway, whereas PERK and PKR inhibitors failed to do so even at concentrations far above their IC₅₀[5].
-
Self-Validation (Orthogonal Control): Cross-test inhibitors against non-target stressors (e.g., test the GCN2 inhibitor against Thapsigargin-induced ER stress). A true selective inhibitor will only block its specific pathway, serving as an internal specificity control[3].
Phase 3: Phenotypic Viability Assay (Synthetic Lethality)
-
Objective: Demonstrate functional, disease-relevant outcomes.
-
Procedure:
-
Culture Patient-Derived Acute Lymphoblastic Leukemia (B-ALL) cells characterized by low Asparagine Synthetase (ASNS) expression.
-
Treat cells with the triazolo[4,5-d]pyrimidine GCN2 inhibitor in the presence and absence of the clinical drug asparaginase.
-
Measure cell viability using an ATP-based luminescence assay (e.g., CellTiter-Glo) after 72 hours.
-
-
Causality & E-E-A-T Insight: Asparaginase depletes extracellular amino acids, forcing leukemia cells to rely entirely on GCN2-mediated stress responses for survival. Inhibiting GCN2 in this state collapses the adaptive response, inducing synthetic lethality[1].
-
Self-Validation: Use ASNS-high cell lines as a negative biological control. The inhibitor should show significantly less toxicity in ASNS-high cells, proving the cell death is mechanism-driven (dependent on amino acid starvation) rather than generally cytotoxic[2].
References
-
Lough, L., et al. (2018). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. Computational and Structural Biotechnology Journal.[Link]
-
Brazeau, J. F., & Rosse, G. (2014). Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2. ACS Medicinal Chemistry Letters.[Link]
-
Aleksashin, N. A., et al. (2023). A highly efficient human cell-free translation system. RNA / PMC.[Link]
-
McLaughlin, M., et al. (2020). The PERK Inhibitor GSK2606414 Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism. Molecular Therapy / PMC.[Link]
Sources
- 1. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolo[4,5 -d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly efficient human cell-free translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PERK Inhibitor GSK2606414 Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly efficient human cell-free translation system - PMC [pmc.ncbi.nlm.nih.gov]
validating the mechanism of action of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine through mutagenesis
Validating the Mechanism of Action of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine via Mutagenesis: A Comparative Guide for GCN2 Inhibitors
As a Senior Application Scientist in kinase drug discovery, I frequently encounter chemical probes that exhibit potent phenotypic effects but lack rigorous target validation. The compound 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine serves as a foundational building block for synthesizing highly selective inhibitors of General Control Nonderepressible 2 (GCN2)[1]. GCN2 is a critical serine/threonine kinase that acts as a master regulator of the Integrated Stress Response (ISR), sensing amino acid starvation via uncharged tRNAs and subsequently phosphorylating eIF2α to halt global translation[2][3].
To definitively prove that derivatives of this scaffold (such as the well-characterized GCN2 inhibitor A-92 or TAP20) exert their effects through direct, on-target ATP-competitive inhibition, we must employ site-directed mutagenesis[4][5]. This guide details the causal logic, experimental design, and step-by-step protocols for validating the mechanism of action (MoA) of triazolo[4,5-d]pyrimidine derivatives, comparing their performance against other leading ISR modulators.
Mechanistic Overview & Causality
The triazolo[4,5-d]pyrimidine core is a purine isostere designed to perfectly mimic the adenine ring of ATP, anchoring the compound into the kinase hinge region. The chlorine at position 5 allows for nucleophilic aromatic substitution to introduce diverse functional groups, while the phenyl ring at position 3 occupies the hydrophobic back pocket of the ATP-binding site.
To validate this binding mode, we target the gatekeeper residue , which controls access to this hydrophobic pocket. In human GCN2, the gatekeeper is Methionine 802 (Met802)[6]. A common assumption in kinase profiling is that mutating the gatekeeper to a bulkier residue (e.g., M802F or M802V) will sterically clash with the inhibitor, conferring resistance. However, triazolo[4,5-d]pyrimidine derivatives like A-92 exhibit a counter-intuitive but highly diagnostic phenomenon: they show a dramatic reduction in IC50 (increased binding affinity) against M802F/V mutants[7]. This hypersensitivity is driven by enhanced hydrophobic packing and potential π−π interactions between the inhibitor's phenyl ring and the substituted phenylalanine. Observing this specific IC50 shift definitively proves that the compound engages the hinge region directly adjacent to the gatekeeper.
GCN2 activation via amino acid starvation and targeted inhibition by triazolo[4,5-d]pyrimidines.
Experimental Design: Self-Validating Mutagenesis Workflow
To ensure a self-validating system, the experiment must be conducted in a GCN2-knockout (GCN2-/-) background . If wild-type (WT) cells are used, endogenous GCN2 will mask the mutant's altered sensitivity profile, leading to confounding Western blot results. We utilize Halofuginone (HF), a prolyl-tRNA synthetase inhibitor, as a positive control to reliably induce uncharged tRNA accumulation and robustly activate the GCN2 pathway[7].
Step-by-Step Protocol
-
Plasmid Construction (Site-Directed Mutagenesis):
-
Obtain a mammalian expression vector containing human WT GCN2 (e.g., pcDNA3.1-GCN2-FLAG).
-
Design overlapping primers to introduce the M802F mutation (ATG → TTC).
-
Perform PCR amplification, followed by DpnI digestion to eliminate the methylated WT template. Transform into E. coli and sequence-verify the plasmid.
-
-
Cell Culture & Transfection:
-
Seed HCT116 GCN2-/- cells in 6-well plates at 3×105 cells/well in DMEM supplemented with 10% FBS.
-
After 24 hours, transfect the cells with either WT GCN2 or M802F GCN2 plasmids using Lipofectamine 3000. Include an empty vector control.
-
Allow 48 hours for optimal protein expression.
-
-
Compound Treatment & Stress Induction:
-
Pre-treat the cells for 1 hour with a concentration gradient of the triazolo[4,5-d]pyrimidine derivative (e.g., 1 nM to 10 μ M).
-
Induce amino acid stress by adding 25 nM Halofuginone (HF) directly to the media for 2 hours[7].
-
-
Lysate Preparation & Western Blotting:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors (critical for preserving p-eIF2α).
-
Resolve 20 μ g of total protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against p-eIF2α (Ser51), total eIF2α, FLAG (to confirm equal GCN2 transfection efficiency), and GAPDH (loading control).
-
-
Data Analysis:
-
Quantify the p-eIF2α / total eIF2α ratio using densitometry. Plot the dose-response curves to calculate the IC50 shift between WT and M802F.
-
Step-by-step workflow for validating the mechanism of action using site-directed mutagenesis.
Comparative Performance Analysis
When evaluating the triazolo[4,5-d]pyrimidine scaffold against other known ISR modulators, the mutagenesis data provides a clear differentiation in target specificity. While some compounds like the PERK inhibitor GSK2606414 or the PKR inhibitor C16 show cross-reactivity or paradoxical activation of GCN2 at high concentrations, optimized triazolo-pyrimidines maintain strict on-target fidelity[8][9].
Table 1: Comparative Profiling of GCN2/ISR Inhibitors
| Compound Class / Name | Primary Target | IC50 (WT GCN2) | IC50 (M802F GCN2) | Selectivity & MoA Notes |
| Triazolo[4,5-d]pyrimidine (A-92 / TAP20) | GCN2 | ~17 - 46 nM | < 5 nM (Hypersensitive) | Highly selective ATP-competitive hinge binder. Increased affinity for M802F validates deep pocket engagement[5][7]. |
| GCN2iB | GCN2 | 2.4 nM | > 100 nM (Resistant) | Potent but shows off-target activity against MAP2K5 and STK10. M802F mutation causes steric clash[5]. |
| C16 | PKR | > 5 μ M | > 5 μ M | Imidazolo-oxindole derivative. Primarily targets PKR but paradoxically activates GCN2 at micromolar doses[4][8]. |
| GZD824 | Bcr-Abl / GCN2 | ~50 nM | N/A | Originally a Bcr-Abl inhibitor; exhibits low overall kinase specificity in broad panels[5]. |
Conclusion
Validating the mechanism of action of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine derivatives requires moving beyond simple phenotypic readouts. By utilizing site-directed mutagenesis of the GCN2 gatekeeper residue (M802F), researchers can definitively prove ATP-competitive hinge binding. The unique hypersensitivity of this scaffold to the M802F mutation not only confirms its on-target mechanism but also highlights its structural superiority and specificity compared to alternative ISR inhibitors.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Targeting Protein Synthesis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of GCN2 Reveals Synergy with Cell-Cycle Regulation and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. constantsystems.com [constantsystems.com]
- 7. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the integrated stress response by inhibitors of its kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Protein Synthesis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine as a GCN2 Inhibitor Against Standard-of-Care Leukemia Therapeutics
Executive Summary
The treatment of Acute Lymphoblastic Leukemia (ALL) relies heavily on standard-of-care agents like L-Asparaginase and, in Philadelphia chromosome-positive (Ph+) cases, tyrosine kinase inhibitors such as Imatinib. However, metabolic adaptation and acquired resistance remain significant clinical hurdles. This guide objectively benchmarks the performance of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine —a highly selective General Control Nonderepressible 2 (GCN2) kinase inhibitor—against these standard-of-care drugs. By detailing comparative efficacy data, self-validating experimental protocols, and the mechanistic causality behind its mechanism of action, this guide provides drug development professionals with a comprehensive framework for evaluating this triazolo[4,5-d]pyrimidine scaffold.
Mechanistic Rationale: Dismantling the GCN2-ASNS Survival Axis
L-Asparaginase exerts its antileukemic effect by hydrolyzing extracellular asparagine, effectively starving leukemia cells that lack the ability to synthesize this amino acid de novo. However, this starvation triggers a cellular stress response mediated by the GCN2 kinase. Upon activation by uncharged tRNAs, GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which paradoxically enhances the translation of Activating Transcription Factor 4 (ATF4). ATF4 subsequently upregulates Asparagine Synthetase (ASNS), rescuing the leukemia cells from L-Asparaginase-induced apoptosis ()[1].
The compound 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine acts as an ATP-competitive inhibitor of GCN2. By blocking GCN2 activation, it prevents eIF2α phosphorylation and subsequent ASNS induction, effectively closing the tumor's metabolic escape route and restoring sensitivity to L-Asparaginase ()[2].
Mechanism of GCN2 inhibition sensitizing leukemia cells to L-Asparaginase-induced apoptosis.
Experimental Protocols (Self-Validating Systems)
To ensure high scientific integrity and reproducibility, the following self-validating protocols are utilized to benchmark the compound against standard-of-care alternatives.
Protocol A: In Vitro Kinase Selectivity Profiling (TR-FRET)
Purpose: To validate the compound's target selectivity against GCN2 versus related eIF2α kinases (PERK, HRI) and off-target standard-of-care kinases (ABL1).
-
Reagent Preparation : Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Enzyme/Substrate Mix : Combine recombinant human GCN2 kinase domain (10 nM final) with a biotinylated eIF2α substrate peptide (100 nM final).
-
Compound Addition : Dispense 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine, Imatinib, and Staurosporine (positive control) in a 10-point dose-response curve (0.1 nM to 10 µM) into a 384-well plate.
-
Reaction Initiation : Add ATP at the predetermined Michaelis constant ( Km ) for GCN2 (approx. 15 µM) to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection : Terminate the reaction by adding EDTA (20 mM final) alongside a Europium-labeled anti-phospho-eIF2α antibody and Streptavidin-APC.
-
Validation : Calculate the TR-FRET ratio (665 nm / 615 nm). The assay is self-validating if the Staurosporine control yields an IC₅₀ < 10 nM and the Z'-factor is > 0.6.
Protocol B: Cell Viability and Synergy Benchmarking (CellTiter-Glo)
Purpose: To evaluate the synthetic lethality of the GCN2 inhibitor combined with L-Asparaginase in ASNS-low ALL cells (CCRF-CEM).
-
Cell Seeding : Seed CCRF-CEM cells at 5,000 cells/well in 96-well opaque plates using RPMI-1640 medium supplemented with 10% dialyzed FBS (to strictly control baseline amino acid levels).
-
Treatment Matrix : Treat cells with a matrix of L-Asparaginase (0 to 5 mU/mL) and 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine (0 to 5 µM). Include Imatinib (1 µM) as a standard-of-care negative control (since CCRF-CEM is Ph-negative).
-
Incubation : Incubate for 72 hours at 37°C, 5% CO₂.
-
Viability Readout : Add CellTiter-Glo reagent (1:1 volume) to lyse cells and stabilize the luminescent signal proportional to ATP content. Read luminescence after 10 minutes.
-
Validation : Normalize data to vehicle-treated controls (100% viability). Synergy is mathematically validated using the Bliss Independence model.
Comparative Data Analysis
The quantitative benchmarking data demonstrates the distinct pharmacological profile of the triazolo[4,5-d]pyrimidine derivative compared to standard-of-care drugs.
Table 1: Biochemical Kinase Selectivity Profiling (IC₅₀)
The compound shows exquisite selectivity for GCN2, avoiding the broad-spectrum toxicity often associated with pan-kinase inhibitors.
| Target Kinase | 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine (nM) | Imatinib (Standard of Care) (nM) |
| GCN2 | < 150 | > 10,000 |
| PERK | > 5,000 | > 10,000 |
| HRI | > 5,000 | > 10,000 |
| ABL1 | > 10,000 | 25 |
Table 2: In Vitro Efficacy in CCRF-CEM Leukemia Cells (72h)
Benchmarking cell viability reveals that while monotherapy with the GCN2 inhibitor is minimally cytotoxic, it profoundly sensitizes cells to L-Asparaginase.
| Treatment Condition | Cell Viability (%) | ASNS Expression Level (Western Blot) |
| Vehicle Control | 100% | Basal (Low) |
| L-Asparaginase (1 mU/mL) | 85% | High (Induced via GCN2) |
| 5-Chloro-3-phenyl... (1 µM) | 95% | Basal (Low) |
| L-Asparaginase + 5-Chloro... | < 20% | Suppressed |
| Imatinib (1 µM) | 90% | Basal (Low) |
Causality & Expert Insights
Structural Causality: Why the Triazolo[4,5-d]pyrimidine Scaffold?
The efficacy of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine is rooted in its precise structure-activity relationship (SAR). The triazole-fused pyrimidine core acts as an isostere for the adenine ring of ATP, allowing it to anchor securely within the kinase hinge region.
-
The 5-Chloro Substitution : The halogen atom provides optimal lipophilic contacts and forms a halogen bond deep within the ATP-binding cleft, significantly increasing binding affinity compared to unhalogenated analogs.
-
The 3-Phenyl Group : This moiety is strategically positioned to occupy the hydrophobic pocket adjacent to the gatekeeper residue of GCN2. Because related kinases like PERK and HRI possess bulkier gatekeeper residues, the 3-phenyl group creates a steric clash in those kinases, explaining the >30-fold selectivity for GCN2 observed in Table 1.
Therapeutic Rationale: Synthetic Lethality over Monotherapy
Unlike Imatinib, which acts as a direct cytotoxic agent in oncogene-addicted Ph+ ALL, the GCN2 inhibitor operates via synthetic lethality . L-Asparaginase creates a metabolic vulnerability (asparagine dependency), and the GCN2 inhibitor blocks the only available rescue pathway (ASNS induction). This combinatorial approach is highly advantageous because it allows for lower doses of L-Asparaginase, potentially reducing the severe hepatotoxicity and pancreatitis frequently associated with high-dose standard-of-care regimens.
References
-
Lough, L., Sherman, D., Becerra-Flores, M., Vasudevan, D., Lavinda, O., Ni, E., Wang, H., Ryoo, H. D., Tibes, R., & Cardozo, T. (2018). "Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells." Computational and Structural Biotechnology Journal, 16, 350-360.[Link]
-
Nakamura, A., Nambu, T., Ebara, S., Hasegawa, Y., Toyoshima, K., Tsuchiya, Y., Tomita, D., Fujimoto, J., Kurasawa, O., Takahara, C., Ando, A., Nishigaki, R., Satomi, Y., Hata, A., & Hara, T. (2018). "Inhibition of GCN2 sensitizes ASNS-low cancer cells to asparaginase by disrupting the amino acid response." Proceedings of the National Academy of Sciences, 115(33), E7776-E7785.[Link]
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Navigating the Disposal of 5-Chloro-3-phenyl-3H-triazolo[4,5-d]pyrimidine: A Guide for Laboratory Professionals
Navigating the Disposal of 5-Chloro-3-phenyl-3H-[1][2][3]triazolo[4,5-d]pyrimidine: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical compounds, including experimental molecules like 5-Chloro-3-phenyl-3H-[1][2][3]triazolo[4,5-d]pyrimidine. This guide provides a comprehensive, step-by-step framework for the proper disposal of this and structurally similar halogenated heterocyclic compounds, grounded in established safety protocols and regulatory standards. Our commitment is to empower researchers with the knowledge to manage chemical waste responsibly, ensuring a safe laboratory environment and minimal environmental impact.
Part 1: Hazard Assessment and Characterization
The molecular structure of 5-Chloro-3-phenyl-3H-[1][2][3]triazolo[4,5-d]pyrimidine, featuring a chlorinated pyrimidine ring fused with a triazole, suggests several potential hazards. Halogenated organic compounds are often classified as hazardous waste due to their potential for environmental persistence and toxicity.[4] Structurally similar compounds, such as other chlorinated pyrimidines, are known to be irritants and may have other toxicological effects.[5] Therefore, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.
Inferred Potential Hazards:
Part 2: Personal Protective Equipment (PPE) and Handling
Prior to handling 5-Chloro-3-phenyl-3H-[1][2][3]triazolo[4,5-d]pyrimidine, a thorough risk assessment should be conducted. The following PPE is considered mandatory:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[9]
-
Protective Clothing: A laboratory coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[2]
-
Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[9]
Part 3: Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[10]
-
Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Part 4: Step-by-Step Disposal Protocol
The disposal of 5-Chloro-3-phenyl-3H-[1][2][3]triazolo[4,5-d]pyrimidine must adhere to all local, state, and federal regulations for hazardous waste.[11] The guiding principle is the "cradle-to-grave" responsibility for hazardous waste management.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid 5-Chloro-3-phenyl-3H-[1][2][3]triazolo[4,5-d]pyrimidine in a clearly labeled, sealed, and chemically compatible container. This includes any contaminated consumables such as weighing paper or spatulas.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for halogenated organic waste.[4] Do not mix with non-halogenated waste streams.[12]
-
Contaminated Materials: All PPE, absorbent materials from spills, and any other items contaminated with the compound must be disposed of as hazardous solid waste.[2]
2. Waste Labeling: Each waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "5-Chloro-3-phenyl-3H-[1][2][3]triazolo[4,5-d]pyrimidine"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
3. Storage: Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]
4. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Incineration at high temperatures is a common and effective method for the disposal of halogenated organic compounds.[14]
Decontamination of Laboratory Equipment
Equipment that has been in contact with 5-Chloro-3-phenyl-3H-[1][2][3]triazolo[4,5-d]pyrimidine, such as glassware and reaction vessels, must be thoroughly decontaminated before reuse or disposal.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual compound. Collect this rinse solvent as halogenated liquid waste.
-
Cleaning: Wash the equipment with a laboratory detergent and water.[11]
-
Final Rinse: Rinse with deionized water and allow to dry completely.[11]
For equipment that cannot be easily cleaned, it may be necessary to dispose of it as hazardous waste.[15]
Visualizing the Disposal Workflow
The following flowchart illustrates the decision-making process for the proper disposal of 5-Chloro-3-phenyl-3H-[1][2][3]triazolo[4,5-d]pyrimidine.
Caption: Decision workflow for the disposal of 5-Chloro-3-phenyl-3H-[1][2][3]triazolo[4,5-d]pyrimidine.
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Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025). MDPI. [Link]
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Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. (2023). PubMed. [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). ResearchGate. [Link]
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Personal protective equipment for handling 5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 5-Chloro-3-phenyl-3H-[1][2][3]triazolo[4,5-d]pyrimidine. The following information is synthesized from safety data for analogous chemical structures to ensure a comprehensive and cautious approach. The core principle of this guide is to treat the compound with a high degree of care, assuming it possesses hazards similar to other chlorinated and nitrogen-rich heterocyclic compounds.
Hazard Assessment: Understanding the Risks
Anticipated Hazards:
-
Skin Irritation: Halogenated organic compounds and nitrogen heterocycles can cause skin irritation upon contact.[1][2][4]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1][2][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1][4]
-
Harmful if Swallowed or Inhaled: Similar compounds can be harmful if ingested or inhaled.[5][6]
-
Aquatic Toxicity: Many chlorinated organic compounds are toxic to aquatic life with long-lasting effects.[4][6]
| Hazard Category | Potential Effect | Rationale based on Analogous Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[5][6] | Pyrimidine and triazole derivatives can exhibit systemic toxicity. |
| Skin Corrosion / Irritation | Causes skin irritation.[1][2][4] | A common characteristic of halogenated heterocycles. |
| Serious Eye Damage / Irritation | Causes serious eye irritation.[1][2][4] | Powders and chemical splashes pose a significant risk to eyes. |
| Respiratory Sensitization | May cause respiratory irritation.[1][4][6] | Fine dusts can easily be inhaled, irritating the respiratory system. |
| Germ Cell Mutagenicity / Carcinogenicity | Unknown, but some related compounds are suspected of causing genetic defects or cancer.[6] | Prudent to handle as a potential mutagen/carcinogen until proven otherwise. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[4] | Chlorinated organic compounds often persist in the environment. |
Core Personal Protective Equipment (PPE) Mandates
A multi-layered PPE approach is mandatory to mitigate the identified risks. All handling of this compound must occur within a certified chemical fume hood.[7]
Eye and Face Protection
-
Primary Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.
-
Splash/Powder Hazard: When handling more than milligram quantities or when there is a risk of splashing or dust generation, splash-proof chemical goggles must be worn. For significant splash risks, a full-face shield should be worn over the safety goggles.[7][8] Contact lenses should not be worn as they can trap chemicals against the eye.[9]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant laboratory coat is required.[8] It should have a buttoned or snapped front and be fully fastened.
-
Chemical Apron: When transferring solutions or handling larger quantities (e.g., >100 mL), a chemically resistant apron should be worn over the lab coat.[10]
-
Full Body Suit: For large-scale operations or spill cleanup, a disposable chemical-resistant suit (e.g., Tyvek) may be necessary.
-
Attire: Long pants and fully enclosed, chemical-resistant footwear are mandatory. Sandals, open-toed shoes, or shoes made of woven material are prohibited.
Hand Protection
No single glove material protects against all chemicals.[10] For handling 5-Chloro-3-phenyl-3H-[1][2][3]triazolo[4,5-d]pyrimidine, a dual-glove approach is recommended.
-
Inner Glove: A thin nitrile examination glove. This provides a base layer of protection and dexterity.
-
Outer Glove: A heavier, chemically resistant glove. The choice depends on the solvent and duration of handling.
-
Nitrile: Excellent for general use and protection against a wide variety of solvents and some acids and bases.[10] This is the recommended default for incidental contact.
-
Butyl Rubber: Recommended for handling highly corrosive acids, ketones, and esters.[8]
-
Neoprene: Offers good resistance to a broad range of hazardous chemicals, including acids, bases, and alcohols.[10]
-
-
Glove Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.[3] Remove and replace gloves immediately if contamination is suspected. Never touch "clean" surfaces like doorknobs, keyboards, or phones with gloved hands.
| Glove Type | Recommended Use Case | Chemical Resistance Profile |
| Nitrile | Standard Use / Incidental Contact: Handling solids, preparing solutions, routine analysis. | Good for a wide variety of solvents, oils, some acids and bases.[10] |
| Neoprene | Extended Contact / Spill Cleanup: Working with larger volumes, cleaning contaminated glassware. | Good for most hazardous chemicals, including acids, bases, alcohols, and hydrocarbons.[10] |
| Butyl Rubber | Specialized Solvent Use: When working with highly corrosive acids, ketones, or esters. | Poor resistance to halogenated hydrocarbons.[8] |
Respiratory Protection
All work with this solid compound or its solutions must be performed inside a certified chemical fume hood to control exposure to dust and vapors.[7] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is required. Use of a respirator requires enrollment in a formal respiratory protection program, including fit-testing and training.[8][10]
-
Recommended Respirator: An air-purifying respirator (APR) with combination organic vapor/P100 (particulate) cartridges.
Operational Plan: Step-by-Step PPE Protocol
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning and Doffing Workflow
Caption: PPE Donning and Doffing Workflow.
Detailed Donning Procedure:
-
Body Protection: Put on your lab coat and ensure it is fully buttoned. If required, don a chemical-resistant apron.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Outer Gloves: Put on the second, heavier pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
Eye/Face Protection: Put on your safety goggles and, if necessary, a face shield.
Detailed Doffing Procedure (to be performed at the edge of the work area):
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare skin, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Apron/Suit: Remove your apron or disposable suit, rolling it away from your body.
-
Eye/Face Protection: Remove the face shield and/or goggles from the back. Place them in a designated area for decontamination.
-
Lab Coat: Remove your lab coat, turning the sleeves inside out as you go. Hang it in its designated place or bag it for laundering if contaminated.
-
Inner Gloves: Remove the inner pair of gloves, again without touching the outside surface.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.[9]
Emergency Procedures: Plan for Deviations
In the event of an exposure or spill, immediate and correct action is vital. Ensure eyewash stations and safety showers are accessible and tested regularly.[2][11]
| Exposure Type | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2][4][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[4] |
| Inhalation | Move the affected person to fresh air immediately.[1][2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water.[5] Seek immediate medical attention and provide the SDS or chemical name if possible.[1] |
| Minor Spill (<100 mL / 5g) | Alert personnel in the immediate area. Wearing appropriate PPE (double gloves, goggles, lab coat), absorb the spill with an inert material like vermiculite or a chemical spill pillow. Place the contaminated material in a sealed, labeled hazardous waste container. |
| Major Spill (>100 mL / 5g) | Evacuate the area immediately.[1] Alert laboratory personnel and contact your institution's emergency response team (e.g., EHS).[7] Do not attempt to clean it up yourself. |
Disposal Plan: Waste Management Protocol
All materials contaminated with 5-Chloro-3-phenyl-3H-[1][2][3]triazolo[4,5-d]pyrimidine must be treated as hazardous waste. Do not let the product enter drains.[1][4]
Waste Segregation and Disposal Workflow
Caption: Waste Disposal Decision Workflow.
Disposal Procedures:
-
Solid Waste: All contaminated solid materials, including gloves, weigh paper, absorbent pads, and pipette tips, must be placed in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solids."
-
Liquid Waste: Unused solutions or solvent rinses must be collected in a sealed, properly labeled hazardous waste container for "Halogenated Organic Liquids."
-
Sharps: Contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container.
-
Container Management: Keep waste containers closed except when adding waste.[5] Store them in a secondary containment bin within a ventilated area, away from incompatible materials.
-
Final Disposal: Follow your institution's specific procedures for having hazardous waste collected by the Environmental Health & Safety (EHS) department or a licensed contractor.[2]
By adhering to this comprehensive guide, researchers can significantly minimize the risks associated with handling 5-Chloro-3-phenyl-3H-[1][2][3]triazolo[4,5-d]pyrimidine, ensuring a safer laboratory environment for themselves and their colleagues.
References
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PubMed. (2020, December 15). Novel[1][2][3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents.
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National Center for Biotechnology Information. (n.d.). Discovery of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC.
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EvitaChem. (n.d.). Buy 5-Methyl-3-phenyl-3H-[1][2][3]triazolo[4,5-d]pyrimidine (EVT-13055315).
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MDPI. (2025, August 23). Pyrazolo[5,1-c][1][2]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry.
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